6-Chloro-4-methoxypyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxypyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFEBMJVVTSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729710 | |
| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808770-39-0 | |
| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-methoxypyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxypyridazin-3-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a chloro substituent, a methoxy group, and an amine on the pyridazine core provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.
| Property | Value | Source |
| CAS Number | 808770-39-0 | PubChem[1] |
| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |
| Molecular Weight | 159.57 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | COC1=CC(=NN=C1N)Cl | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The following protocol is a well-reasoned pathway based on established pyridazine chemistry, particularly leveraging the principles of nucleophilic aromatic substitution (SNAr).
Overall Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
The synthesis commences with the chlorination of maleic hydrazide, a common starting material for pyridazine derivatives.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add maleic hydrazide.
-
Slowly add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents) while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
The resulting precipitate, 3,6-dichloropyridazine, is then filtered, washed with cold water, and dried.
Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric form of maleic hydrazide into chlorides. The excess POCl₃ also serves as the reaction solvent. Quenching with ice hydrolyzes the remaining POCl₃ and precipitates the product.
Step 2: Selective Monomethoxylation of 3,6-Dichloropyridazine
This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a methoxy group.
Protocol:
-
Dissolve 3,6-dichloropyridazine in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC to ensure mono-substitution.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate 3-chloro-6-methoxypyridazine.
Causality of Experimental Choices: The use of one equivalent of sodium methoxide favors the mono-substitution product. Methanol serves as both the solvent and the source of the methoxy group. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack.
Step 3: Nitration of 3-Chloro-6-methoxypyridazine
To introduce the amino group at the desired position, a nitro group is first installed via electrophilic aromatic substitution, which can then be reduced.
Protocol:
-
In a flask cooled in an ice-salt bath, slowly add 3-chloro-6-methoxypyridazine to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition, allow the reaction to stir at a controlled temperature until nitration is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 3-chloro-6-methoxy-4-nitropyridazine.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
Causality of Experimental Choices: The strong electron-withdrawing nature of the pyridazine ring and the chloro group requires harsh nitrating conditions (a mixture of sulfuric and nitric acids). The methoxy group is an activating group and will direct the nitration to the ortho and para positions. Steric hindrance will likely favor nitration at the 4-position.
Step 4: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the desired amine functionality.
Protocol:
-
Suspend 3-chloro-6-methoxy-4-nitropyridazine in a mixture of ethanol and water.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.
-
Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality of Experimental Choices: Metal-acid systems like Fe/HCl are classic and effective reagents for the reduction of aromatic nitro groups to amines. This method is generally high-yielding and cost-effective.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5-6.8 | s | 1H | Ar-H (proton on the pyridazine ring) |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~3.9-4.1 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C-O (C4) |
| ~150-155 | C-Cl (C6) |
| ~140-145 | C-N (C3) |
| ~110-115 | C-H (C5) |
| ~55-60 | -OCH₃ |
Predicted IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amine) |
| 2950-3050 | C-H stretching (aromatic and methyl) |
| 1580-1620 | C=N and C=C stretching (pyridazine ring) |
| 1200-1300 | C-O stretching (aryl ether) |
| 1000-1100 | C-Cl stretching |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 159 and an M+2 peak at m/z 161 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This compound serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules.
Role as a Scaffold for Kinase Inhibitors
The primary application of this compound and its analogs is in the development of kinase inhibitors. The pyridazine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The reactive chloro and amino groups allow for the introduction of various substituents to explore the ATP-binding pocket and achieve potency and selectivity.
Caption: Role of the this compound scaffold in kinase inhibition.
Derivatives of similar pyridazine amines have shown inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).
-
Serine/Threonine Kinases: Including p38 MAP kinase and various Cyclin-Dependent Kinases (CDKs).
The ability to readily modify the this compound scaffold allows medicinal chemists to fine-tune the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use in a well-ventilated area or under a fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound (CAS No: 808770-39-0) is a key heterocyclic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The detailed synthetic protocol and understanding of its chemical behavior provided in this guide are intended to support researchers in leveraging this valuable compound for the advancement of novel therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
A Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. Among these, the pyridazine core stands out for its unique electronic properties and versatile reactivity. 6-Chloro-4-methoxypyridazin-3-amine is an exemplary substituted pyridazine that has garnered significant interest as a molecular building block. Its trifunctional nature—possessing a nucleophilic amino group, a displaceable chloro substituent, and an electron-donating methoxy group—makes it a highly valuable intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, core reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.
Section 1: Core Chemical and Physical Properties
This compound is a solid organic compound whose utility is defined by the interplay of its functional groups on the pyridazine ring. The electron-withdrawing nature of the two adjacent nitrogen atoms in the ring, combined with the halogen, makes the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr). The amino and methoxy groups, in contrast, are electron-donating, modulating the reactivity of the scaffold.
A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 808770-39-0 | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Canonical SMILES | COC1=CC(=NN=C1N)Cl | [1] |
| InChIKey | KCKFEBMJVVTSKC-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 61 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Section 2: Synthesis and Reactivity
Plausible Synthetic Pathways
While specific literature on the direct synthesis of this compound is sparse, a logical and efficient pathway can be constructed based on well-established pyridazine chemistry. A common strategy involves the sequential functionalization of a di-substituted precursor like 3,6-dichloropyridazine. The synthesis of a related compound, 3-amino-6-chloropyridazine, is typically achieved by reacting 3,6-dichloropyridazine with ammonia[2]. Building upon this, a plausible route to the target molecule would involve selective methoxylation followed by amination, or vice-versa.
A proposed workflow is outlined below. The rationale for this sequence is that the methoxy group can be introduced first, and its electron-donating nature can help modulate the reactivity for the subsequent amination step.
Caption: Proposed synthetic workflow for this compound.
Core Reactivity and Mechanistic Insights
The primary utility of this molecule stems from the reactivity of the C6-chloro group. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the pyridazine ring nitrogens stabilizes the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.
This reactivity allows the chlorine to be displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols, making it a cornerstone for library synthesis in drug discovery. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to form C-C bonds at this position[3].
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The amino group at the C3 position is also a key functional handle. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and can participate in reactions to form ureas, sulfonamides, and other derivatives, further expanding the chemical diversity that can be generated from this scaffold[4].
Section 3: Applications in Medicinal Chemistry
Heterocyclic compounds are central to drug design, and this compound serves as an indispensable building block in this field[5]. Its structure is found within more complex molecules designed to interact with specific biological targets.
-
Kinase Inhibitors: The pyridazine core is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. The functional groups at the 3, 4, and 6 positions of this scaffold allow for the precise placement of substituents that can occupy adjacent hydrophobic pockets, leading to high potency and selectivity. A related isomer, 6-chloro-3-methoxypyridazin-4-amine, has been noted for its use in developing kinase inhibitors for oncology and inflammation[6].
-
Scaffold for Library Synthesis: Due to its predictable reactivity at the C6 position, the molecule is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The ability to easily introduce a variety of substituents allows for the systematic exploration of structure-activity relationships (SAR).
-
Precursor for Active Pharmaceutical Ingredients (APIs): This compound is a vital precursor for developing novel therapeutic agents[5]. The related intermediate, 3-amino-6-methoxypyridazine, is a key component in the synthesis of Relugolix, a drug used to treat prostate cancer and uterine fibroids[7]. This highlights the pharmaceutical relevance of the aminomethoxypyridazine core.
Section 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative SNAr-type reaction, specifically a palladium-catalyzed Suzuki-Miyaura cross-coupling to install a new aryl group at the C6 position. This is a foundational reaction in modern drug discovery.
Objective: To synthesize 6-Aryl-4-methoxypyridazin-3-amine from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup (Self-Validating System):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Causality: A flame-dried flask and inert atmosphere are critical to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxidative deactivation. Sodium carbonate is the base required to activate the boronic acid for transmetalation.
-
-
Inerting the Atmosphere:
-
Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and will be rendered inactive if not handled under an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add the dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the stirring mixture.
-
Causality: The dioxane/water system is effective for dissolving both the organic starting materials and the inorganic base.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). TLC allows for real-time monitoring to determine the reaction endpoint, preventing side reactions from prolonged heating.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.
-
Section 5: Spectroscopic Characterization (Predicted)
While experimental spectra are best obtained empirically, the expected spectroscopic signatures for this compound can be reliably predicted based on its structure.
-
¹H NMR:
-
A singlet corresponding to the aromatic proton on the pyridazine ring (C5-H).
-
A sharp singlet for the three methoxy (-OCH₃) protons, expected around δ 3.9-4.1 ppm.
-
A broad singlet for the two amino (-NH₂) protons, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Five distinct signals are expected for the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the heteroatoms in the ring.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺).
-
Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic pattern will be observed with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak. This is a definitive signature for a monochlorinated compound.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).
-
C-H stretching bands for the aromatic and methoxy groups.
-
C=N and C=C stretching vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band for the methoxy ether linkage.
-
Section 6: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified with the following GHS hazard statements:
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2°C - 8°C[8].
-
Conclusion
This compound is a potent and versatile chemical intermediate with significant value for researchers in drug discovery. Its well-defined reactivity, particularly at the C6-chloro position, combined with additional functional handles, provides a robust platform for the synthesis of complex, biologically active molecules. Understanding its core properties, synthetic accessibility, and reactivity patterns is essential for leveraging this scaffold to its full potential in the development of next-generation therapeutics.
References
- 1. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 8. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | PNC50398 [biosynth.com]
An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-methoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloro-4-methoxypyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of the strategic considerations involved in the synthetic design.
Introduction: The Significance of Substituted Pyridazines
Pyridazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in medicinal chemistry. Substituted aminopyridazines, in particular, are key components in a variety of therapeutic agents, exhibiting a wide range of biological activities including, but not limited to, antiviral, anticancer, and antihypertensive effects.[1] The precise substitution pattern on the pyridazine ring is critical for modulating the pharmacological activity and pharmacokinetic properties of these compounds. The target molecule, this compound, represents a versatile intermediate for the synthesis of more complex drug candidates.
Strategic Overview of the Synthesis
The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. The core strategy involves the sequential introduction of the amino and methoxy groups onto a dichlorinated pyridazine backbone. The regioselectivity of these substitutions is a key consideration in the overall synthetic design. A plausible and efficient route, detailed in this guide, involves the initial amination of a trichloropyridazine to install the amino group, followed by a selective methoxylation.
The proposed synthetic pathway is as follows:
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Pathway and Mechanistic Insights
Step 1: Synthesis of 3,6-Dichloropyridazin-4-amine
The initial step involves the regioselective amination of 3,4,6-trichloropyridazine. The reaction with ammonium hydroxide preferentially substitutes the chlorine atom at the 4-position. This selectivity can be attributed to the electronic effects of the pyridazine nitrogen atoms, which activate the 4-position for nucleophilic aromatic substitution.
Reaction:
3,4,6-Trichloropyridazine + NH₄OH → 3,6-Dichloropyridazin-4-amine
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The ammonia molecule acts as the nucleophile, attacking the electron-deficient carbon at the 4-position of the pyridazine ring. This is followed by the elimination of a chloride ion to restore the aromaticity of the ring.
Step 2: Synthesis of this compound
The second step is the selective methoxylation of 3,6-dichloropyridazin-4-amine. The methoxide ion, a strong nucleophile, will displace one of the remaining chlorine atoms. The presence of the amino group at the 4-position and the chloro group at the 6-position directs the incoming methoxy group. While a detailed analysis of the directing effects is complex, published procedures for similar structures suggest that methoxylation of a chloropyridazine is a feasible and high-yielding transformation.[2][3]
Reaction:
3,6-Dichloropyridazin-4-amine + NaOCH₃ → this compound
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Similar to the first step, this reaction follows a nucleophilic aromatic substitution pathway. The methoxide ion attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex, which then collapses with the loss of a chloride ion to yield the final product.
Experimental Protocols
The following protocols are based on established procedures for analogous transformations and are presented as a guide for laboratory synthesis.
Protocol 1: Synthesis of 3,6-Dichloropyridazin-4-amine from 3,4,6-Trichloropyridazine
This protocol is adapted from a known procedure for the amination of a trichloropyridazine derivative.[4]
Materials:
-
3,4,6-Trichloropyridazine
-
14.8 N Ammonium hydroxide solution
-
Stainless steel pressure flask
-
Filtration apparatus
Procedure:
-
To a 500 mL stainless steel pressure flask, add 3,4,6-trichloropyridazine (25 g, 136 mmol).
-
Carefully add 200 mL of 14.8 N ammonium hydroxide solution to the flask.
-
Seal the pressure flask and stir the reaction mixture at 75°C for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to afford 3,6-dichloropyridazin-4-amine.
| Parameter | Value | Reference |
| Starting Material | 3,4,6-Trichloropyridazine | [4] |
| Reagent | 14.8 N Ammonium Hydroxide | [4] |
| Temperature | 75°C | [4] |
| Reaction Time | 16 hours | [4] |
| Reported Yield | 76% | [4] |
Protocol 2: Synthesis of this compound from 3,6-Dichloropyridazin-4-amine
This protocol is a conceptual adaptation based on the methoxylation of a similar aminopyridazine.[2][3] Optimization may be required.
Materials:
-
3,6-Dichloropyridazin-4-amine
-
Sodium methoxide (25% w/w in methanol)
-
Methanol
-
Sealed reaction tube or pressure vessel
-
Silica gel for chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a sealed reaction tube, combine 3,6-dichloropyridazin-4-amine (1.0 eq).
-
Add methanol as a solvent.
-
Add sodium methoxide solution (1.1 - 1.5 eq).
-
Seal the tube and heat the reaction mixture. The temperature and time will need to be optimized, but a starting point could be 100-160°C for 12-24 hours, guided by similar transformations.[2]
-
After cooling, dilute the reaction mixture with methanol and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate this compound.
| Parameter | Value (Conceptual) | Reference |
| Starting Material | 3,6-Dichloropyridazin-4-amine | - |
| Reagent | Sodium Methoxide in Methanol | [2][3] |
| Temperature | 100-160°C (to be optimized) | [2] |
| Reaction Time | 12-24 hours (to be optimized) | [2] |
| Purification | Silica Gel Chromatography | [2] |
Data Summary and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| 3,6-Dichloropyridazin-4-amine | C₄H₃Cl₂N₃ | 163.99 | ¹H NMR (DMSO-d₆) δ ppm 7.16 (s, 2H), 6.82 (s, 1H); MS (ESI+) m/z 164 (M+H)⁺[4] |
| This compound | C₅H₆ClN₃O | 159.57 | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Visualization of Experimental Workflow
The general laboratory workflow for the synthesis and purification of the target compound can be visualized as follows:
Caption: General experimental workflow for the two-step synthesis.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By leveraging established methodologies for the amination and methoxylation of pyridazine cores, this guide provides a solid foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate. The provided protocols, while rooted in documented procedures, should be optimized for scale and specific laboratory conditions to ensure safety and efficiency.
References
An In-Depth Technical Guide to the NMR Spectroscopic Signature of 6-Chloro-4-methoxypyridazin-3-amine
Introduction: The Structural Significance of 6-Chloro-4-methoxypyridazin-3-amine
This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a halogen, an electron-donating methoxy group, and a nucleophilic amine—makes it a versatile scaffold for the synthesis of novel chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.[1] It provides unparalleled insight into the chemical environment of each atom, allowing for unambiguous confirmation of a molecule's constitution and connectivity.[2] This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the expected chemical shifts, multiplicities, and correlations.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct signals. The chemical environment of each proton is dictated by the electronic effects of the substituents on the pyridazine ring.
dot graph "6_Chloro_4_methoxypyridazin_3_amine_Protons" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Figure 1: Molecular structure with proton labels.
Detailed Peak Assignments
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₅ | 6.5 - 7.0 | Singlet (s) | 1H | This sole aromatic proton is on a carbon (C5) situated between the electron-donating methoxy group (ortho) and the electron-withdrawing chloro group (meta). The methoxy group's strong shielding effect will shift this proton significantly upfield compared to unsubstituted pyridazine.[3][4] |
| NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and solvent-dependent due to hydrogen bonding and chemical exchange.[5] In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet. The signal may disappear upon D₂O exchange, a key technique for its identification.[6] |
| OCH₃ | 3.8 - 4.2 | Singlet (s) | 3H | The methoxy protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic system. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, influenced by hybridization and the inductive and resonance effects of neighboring atoms and functional groups.
dot graph "6_Chloro_4_methoxypyridazin_3_amine_Carbons" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Figure 2: Molecular structure with carbon numbering.
Detailed Peak Assignments
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₃ | 155 - 160 | This carbon is directly attached to the strongly electron-donating amino group, causing a significant downfield shift. It is also adjacent to a ring nitrogen. Data from similar aminopyridazines supports this assignment.[7][8] |
| C₄ | 160 - 165 | Attached to the electron-donating methoxy group, this carbon is expected to be significantly deshielded. The direct attachment to the oxygen atom is the dominant effect. |
| C₅ | 105 - 115 | This is the only carbon bearing a proton. It is shielded by the ortho-methoxy group and the para-amino group, resulting in a pronounced upfield shift. |
| C₆ | 145 - 150 | Directly bonded to the electronegative chlorine atom and a ring nitrogen, this carbon will be significantly deshielded and appear downfield. |
| OCH₃ | 55 - 60 | The chemical shift for the methoxy carbon is highly characteristic and falls within this well-established range for aryl methyl ethers.[9] |
Predicted 2D NMR Correlations: Confirming Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct one-bond correlation between the aromatic proton (H₅) and its attached carbon (C₅). The methoxy protons would correlate with the methoxy carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) C-H correlations, which are vital for confirming the substitution pattern.
dot graph "HMBC_Correlations" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica"];
} Figure 3: Key predicted HMBC correlations.
Key Expected HMBC Correlations:
-
The methoxy protons (OCH₃) would show a strong correlation to C₄ , confirming the position of the methoxy group.
-
The aromatic proton (H₅) would show correlations to C₃ , C₄ , and C₆ , definitively placing it on the C₅ carbon and confirming the overall substituent arrangement.
Standard Experimental Protocol
To acquire high-quality NMR data for this compound, a standardized and rigorous experimental procedure is paramount.
dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];
} Figure 4: Standard workflow for NMR data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
2D NMR: If required for full structural confirmation, run standard HSQC and HMBC experiments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Conclusion
The predicted NMR data presented in this guide provides a detailed spectroscopic fingerprint for this compound. The analysis of chemical shifts, multiplicities, and 2D correlations offers a robust framework for the structural verification of this compound. The provided experimental protocol outlines the best practices for obtaining high-quality, reliable NMR data, ensuring confidence in the characterization of this and similar molecules for research and development professionals.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
6-Chloro-4-methoxypyridazin-3-amine mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 6-Chloro-4-methoxypyridazin-3-amine
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Small heterocyclic molecules, such as pyridazine derivatives, form the backbone of many pharmacologically active compounds.[1][2] this compound (C₅H₆ClN₃O) is one such key building block, utilized in the synthesis of a variety of potential therapeutic agents. Its structural integrity, purity, and metabolic fate are critical parameters that must be rigorously established.
Mass spectrometry (MS) stands as an indispensable analytical technique in the pharmaceutical sciences, offering unparalleled sensitivity, selectivity, and speed for molecular characterization.[3] High-Resolution Mass Spectrometry (HRMS), in particular, provides the mass accuracy required for unambiguous elemental composition assignment, a cornerstone of structural elucidation.[4][5][6]
This guide provides an in-depth examination of the mass spectrometric behavior of this compound. As a self-validating system, this document will detail the theoretical underpinnings, predictive fragmentation patterns, and a field-proven experimental protocol. The causality behind experimental choices will be explained, offering researchers and drug development professionals a robust framework for the analysis of this compound and structurally related molecules.
Core Physicochemical Properties and Their MS Implications
A foundational understanding of the analyte's properties is essential for designing a mass spectrometry experiment and interpreting the resulting data. The properties of this compound are summarized below.
| Property | Value | Source | Implication for Mass Spectrometry |
| Molecular Formula | C₅H₆ClN₃O | [7] | Defines the elemental composition and the basis for exact mass calculation. |
| Average Molecular Weight | 159.57 g/mol | [7] | Useful for sample preparation calculations. |
| Monoisotopic Mass | 159.01994 Da | [7] | The precise mass used for HRMS identification and formula confirmation. |
| Structure | 3-amino, 4-methoxy, 6-chloro substituted pyridazine ring | [7] | The arrangement of functional groups dictates the ionization efficiency and fragmentation pathways. The presence of basic nitrogen atoms makes it ideal for positive mode electrospray ionization. |
| Chlorine Isotope | Contains one chlorine atom | N/A | Predicts a characteristic M:M+2 isotopic pattern of approximately 3:1, a critical diagnostic feature.[8] |
Ionization and Analysis: A High-Resolution Approach
The choice of ionization method and mass analyzer is critical for obtaining high-quality data for small molecules. For this compound, a combination of Electrospray Ionization (ESI) and a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system is the authoritative approach.
Electrospray Ionization (ESI): The Premier Choice for Polar Analytes
ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation, making it ideal for preserving the molecular ion of the analyte.[9][10] Its mechanism is particularly suited for polar molecules containing basic sites, such as the pyridazine and amine nitrogens in our target compound.
The ESI process involves three key steps:
-
Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine aerosol of charged droplets.[11][12]
-
Desolvation: The solvent evaporates from the droplets, shrinking their size and increasing the surface charge density.[12]
-
Ion Generation: When the electrostatic repulsion overcomes the droplet's surface tension (the Rayleigh limit), the droplet undergoes a "Coulomb explosion," releasing protonated analyte molecules, [M+H]⁺, into the gas phase.[11]
This gentle process ensures that the most abundant ion observed in the full scan mass spectrum is the protonated molecule, providing a clear indication of the molecular weight.[13]
Experimental Workflow Diagram
The logical flow from sample preparation to final data interpretation is crucial for a reproducible and reliable analysis.
Interpreting the Mass Spectrum: Precursor Ion and Isotopic Signature
The initial full scan (MS1) mass spectrum provides two key pieces of information for structural confirmation: the accurate mass of the protonated molecule and its distinctive isotopic pattern.
The Protonated Molecule [M+H]⁺
Given the molecular formula C₅H₆ClN₃O, the expected monoisotopic mass of the neutral molecule is 159.01994 Da.[7] In positive mode ESI, the molecule will readily accept a proton (H⁺, mass ≈ 1.00783 Da) at one of its basic nitrogen sites. Therefore, the primary ion observed will be the [M+H]⁺ adduct.
Calculated [M+H]⁺ Ion:
-
C₅H₇ClN₃O⁺ = 159.01994 + 1.00728 = 160.02722 m/z
An experimentally measured mass within 5 ppm of this theoretical value provides high confidence in the elemental composition.
The Chlorine Isotopic Pattern: A Definitive Marker
Nature has two stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a highly predictable isotopic pattern for any chlorine-containing molecule. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak that is approximately one-third its intensity.
| Ion | Isotope | Theoretical m/z | Relative Abundance |
| [M+H]⁺ | ³⁵Cl | 160.02722 | 100% |
| [M+2+H]⁺ | ³⁷Cl | 162.02427 | ~32% |
Observing this distinct 3:1 isotopic ratio is a non-negotiable validation step for confirming the presence of a single chlorine atom in the structure.[8]
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure through Fragmentation
While the MS1 scan confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In MS/MS, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.
Based on established fragmentation rules for heterocyclic and substituted aromatic compounds, several key fragmentation pathways are proposed for this compound.[8][14][15]
Proposed Fragmentation Pathways
The primary fragmentation events are expected to involve the loss of small, stable neutral molecules or radicals from the substituent groups and the pyridazine core.
-
Loss of Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted compounds is the homolytic cleavage of the O–CH₃ bond.[16]
-
Neutral Loss: •CH₃ (15.0235 Da)
-
Fragment Ion m/z: 160.0272 - 15.0235 = 145.0037
-
-
Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond is a characteristic fragmentation for halogenated aromatics.[17]
-
Neutral Loss: •Cl (34.9689 Da)
-
Fragment Ion m/z: 160.0272 - 34.9689 = 125.0583
-
-
Loss of Molecular Nitrogen (N₂): The pyridazine ring is known to be susceptible to the elimination of a stable N₂ molecule, a retro-Diels-Alder type fragmentation.[18][19]
-
Neutral Loss: N₂ (28.0061 Da)
-
Fragment Ion m/z: 160.0272 - 28.0061 = 132.0211
-
-
Consecutive Loss of CH₃ and CO: Following an initial loss, further fragmentation can occur. A plausible secondary pathway after the loss of a methyl radical is the elimination of carbon monoxide (CO).
-
Precursor: m/z 145.0037
-
Neutral Loss: CO (27.9949 Da)
-
Fragment Ion m/z: 145.0037 - 27.9949 = 117.0088
-
Fragmentation Pathway Diagram
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust method for acquiring high-resolution mass spectrometric data for this compound using a standard LC-Q-TOF or LC-Orbitrap system.
5.1. Sample and Reagent Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution into the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.[1]
-
Mobile Phase: Prepare mobile phases using LC-MS grade solvents. A typical mobile phase for positive mode ESI is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The formic acid serves to aid protonation.
5.2. Instrumentation and Parameters
-
Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
Table: Recommended ESI Source Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Temperature | 300 - 350 °C | Ensures efficient desolvation of droplets. |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the source. |
| Nebulizer Pressure | 35 - 45 psig | Aids in the formation of a fine aerosol spray. |
| Capillary Voltage | 3500 - 4000 V | Provides the electrostatic potential for droplet charging. |
5.3. Data Acquisition Method
-
LC Introduction (Optional but Recommended): Use a short C18 column with a simple isocratic flow (e.g., 50% B at 0.3 mL/min) for 2-3 minutes to deliver a stable flow of the sample to the MS source.
-
MS Scan:
-
Mode: Full Scan (MS1)
-
Mass Range: 50 - 500 m/z
-
Acquisition Rate: 2 spectra/s
-
-
MS/MS Scan:
-
Mode: Targeted MS/MS or Auto MS/MS
-
Precursor Ion: 160.0272 m/z
-
Collision Energy (CE): Ramp CE from 10-40 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.
-
Collision Gas: Nitrogen.
-
Conclusion
The mass spectrometric analysis of this compound is a definitive and robust process when approached with a combination of soft ionization and high-resolution mass analysis. The key identifiers for this molecule are an accurate mass measurement of the [M+H]⁺ ion at m/z 160.0272 and the presence of a characteristic ~3:1 [M+H]⁺:[M+2+H]⁺ isotopic pattern . Tandem mass spectrometry provides orthogonal structural confirmation, with expected fragmentation pathways involving the neutral loss of N₂ and radical losses of •CH₃ and •Cl. This comprehensive guide provides the necessary framework for researchers and scientists to confidently identify and characterize this important heterocyclic building block, ensuring data integrity in the rigorous environment of pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 12. longdom.org [longdom.org]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Spectroscopic analysis of 6-Chloro-4-methoxypyridazin-3-amine
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-4-methoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 808770-39-0) is a substituted pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] A thorough and accurate characterization of such molecules is fundamental to any research and development endeavor. This guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation. It is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, and structural elucidation of this compound and its derivatives.
Molecular Profile and Physicochemical Properties
A foundational understanding of a molecule's basic properties is a prerequisite for any analytical undertaking. The strategic placement of chloro, methoxy, and amine substituents on the pyridazine core dictates the molecule's electronic and steric characteristics, which in turn govern its spectroscopic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 808770-39-0 | PubChem[3] |
| Molecular Formula | C₅H₆ClN₃O | PubChem[3] |
| Molecular Weight | 159.57 g/mol | PubChem[3] |
| Monoisotopic Mass | 159.01994 Da | PubChem[3] |
| Predicted XlogP | 0.4 | PubChem[3] |
| SMILES | COC1=CC(=NN=C1N)Cl | PubChem[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the carbon-hydrogen framework.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation of its constitution.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple, displaying distinct signals for each type of proton. The chemical shifts are governed by the electronic environment; the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups will shield nearby protons, while the electronegative chlorine atom and the nitrogen atoms of the pyridazine ring will cause deshielding.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 - 7.0 | Singlet | 2H | -NH₂ | The amine protons are expected to be a broad singlet. The chemical shift can vary significantly with concentration and residual water in the solvent. The use of DMSO-d₆ allows for the observation of exchangeable protons. |
| ~6.2 - 6.4 | Singlet | 1H | H-5 | This sole aromatic proton is on a carbon atom situated between the electron-donating methoxy and amine groups, leading to a relatively upfield (shielded) chemical shift for a heteroaromatic proton. |
| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ | The methoxy group protons are expected to appear as a sharp singlet in a typical region for such functional groups. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like those of the amine group.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Due to the molecule's symmetry and substitution pattern, five distinct carbon signals are expected.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C-4 | The carbon atom bonded to the strongly electron-donating methoxy group is expected to be significantly deshielded. |
| ~155 - 160 | C-3 | The carbon bearing the amine group will also be deshielded, appearing downfield. |
| ~145 - 150 | C-6 | The carbon attached to the electronegative chlorine atom will be deshielded and appear in the aromatic region. |
| ~100 - 105 | C-5 | This sole C-H carbon is shielded by the adjacent electron-donating groups, causing it to appear relatively upfield. |
| ~55 - 60 | -OCH₃ | The methoxy carbon signal is expected in its characteristic aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Optionally, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. In this case, C-5 and the -OCH₃ carbon would appear as positive signals.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine. |
| 3080 - 3010 | C-H Aromatic Stretch | Pyridazine Ring | Stretching vibrations of the C-H bond on the aromatic ring. |
| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Stretching vibrations of the C-H bonds in the methyl group. |
| 1640 - 1590 | C=N & C=C Stretch | Pyridazine Ring | The aromatic ring stretches are characteristic and confirm the presence of the heterocyclic core. |
| 1280 - 1220 | C-O Asymmetric Stretch | Aryl-alkyl ether | Characteristic stretching of the C-O bond of the methoxy group. |
| 850 - 750 | C-Cl Stretch | Chloro-substituent | The C-Cl stretch appears in the fingerprint region and can be difficult to assign definitively but its presence is expected. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[5]
Predicted Mass Spectrometry Data (ESI+)
| m/z (mass-to-charge) | Assignment | Rationale |
| 160.0277 | [M+H]⁺ | The protonated molecular ion is often the base peak in Electrospray Ionization (ESI) in positive mode. |
| 162.0248 | [M+2+H]⁺ | This peak is critical for confirming the presence of a single chlorine atom. The relative intensity of the [M+H]⁺ to [M+2+H]⁺ peaks should be approximately 3:1. |
| 182.0097 | [M+Na]⁺ | The formation of a sodium adduct is common in ESI-MS and can serve as a secondary confirmation of the molecular weight. |
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem MS (MS/MS) experiments on the protonated molecular ion (m/z 160) could induce fragmentation, with potential losses including CH₃ (loss of 15 Da) or HCl (loss of 36 Da), providing further structural evidence.
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
The high resolution of modern instruments allows for the determination of the elemental composition from the exact mass.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring is a chromophore that is expected to exhibit characteristic π → π* and n → π* transitions.[6]
Predicted UV-Vis Absorption Data (in Ethanol)
| Predicted λₘₐₓ (nm) | Electronic Transition | Rationale |
| ~250 - 280 | π → π | This strong absorption band is characteristic of the π-conjugated system of the substituted pyridazine ring. |
| ~320 - 350 | n → π | This is a weaker absorption band resulting from the transition of a non-bonding electron (from N, O, or Cl) to an anti-bonding π* orbital. Solvent polarity can influence the position of this band.[6] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the synergistic integration of multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the structure and purity of this compound.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
This workflow demonstrates a logical progression. Mass spectrometry first confirms the molecular weight and elemental formula (presence of Cl). IR spectroscopy provides rapid confirmation of key functional groups. With this information, detailed 2D NMR experiments can be confidently interpreted to assemble the complete molecular structure. Finally, UV-Vis spectroscopy corroborates the nature of the conjugated electronic system.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
A Prospective Analysis of 6-Chloro-4-methoxypyridazin-3-amine Derivatives as a Novel Scaffold for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridazine core stands as a "privileged structure," consistently appearing in molecules with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various molecular interactions make it a fertile ground for the development of novel therapeutics. This guide focuses on a specific, yet underexplored, scaffold: 6-Chloro-4-methoxypyridazin-3-amine . While extensive research on the biological activities of its derivatives is not yet prevalent in public literature, its structural features suggest significant potential for modulation of key biological targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in exploring this promising chemical space. We will delve into the rationale for investigating these derivatives, propose a comprehensive workflow for their synthesis and biological evaluation, and discuss potential mechanisms of action based on a synthesis of knowledge from closely related pyridazine compounds. Our approach is grounded in established scientific principles and methodologies to provide a robust framework for initiating a research program centered on this novel scaffold.
The this compound Core: A Synthetically Tractable Starting Point
The parent compound, this compound, is a readily accessible chemical entity.[2] Its synthesis can be envisioned through multi-step sequences, often starting from commercially available precursors. A common synthetic route to related 3-amino-6-substituted pyridazines involves nucleophilic substitution reactions. For instance, the synthesis of 6-methoxypyridazin-3-amine can be achieved by reacting 3-amino-6-chloropyridazine with sodium methoxide.[3] This highlights the reactivity of the 6-chloro position, which is a key site for derivatization.
The presence of three key functional groups—a reactive chloro group at the 6-position, an amino group at the 3-position, and a methoxy group at the 4-position—provides multiple avenues for synthetic modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity.
Rationale for Investigation: The Promise of the Pyridazine Scaffold
The broader class of pyridazine and pyridazinone derivatives has demonstrated significant therapeutic potential across various disease areas, providing a strong rationale for investigating novel derivatives of the this compound core.
Anticancer Activity
Pyridazine-containing compounds have shown considerable promise as anticancer agents.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. For example, certain pyridazine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in the growth of various cancers.
Kinase Inhibition
The deregulation of protein kinase activity is a hallmark of many diseases, including cancer. Pyridazine-based scaffolds have been successfully employed in the design of potent and selective kinase inhibitors. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating binding to the ATP-binding site of kinases.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by modulating the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[1]
A Proposed Workflow for the Synthesis and Evaluation of Novel this compound Derivatives
The following workflow outlines a systematic approach to the design, synthesis, and biological evaluation of a library of novel derivatives based on the this compound scaffold.
Caption: Proposed workflow for the discovery and development of novel therapeutics based on the this compound scaffold.
Synthetic Strategy: A Modular Approach
A library of derivatives can be generated by modifying the parent scaffold at the 6-position. The reactive chloro group is amenable to nucleophilic aromatic substitution with a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse chemical functionalities to probe the chemical space around the core structure.
Caption: General synthetic scheme for the derivatization of the this compound core.
Primary Biological Screening: Cytotoxicity Assays
The initial biological evaluation of the synthesized library should focus on assessing the cytotoxic potential of the compounds against a panel of human cancer cell lines. The MTT or XTT assays are robust and widely used colorimetric methods for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Hypothetical Data Presentation
| Compound ID | R-Group at C6 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | -Cl | >100 | >100 | >100 |
| Derivative 1 | -NH-Ph | 25.4 | 32.1 | 18.9 |
| Derivative 2 | -S-Ph | 15.2 | 21.8 | 12.5 |
| Derivative 3 | -O-Ph | 45.7 | 55.3 | 38.4 |
| Doxorubicin | N/A | 0.8 | 1.2 | 0.9 |
Secondary Assays: Elucidating the Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action.
Kinase Inhibition Assays: Based on the prevalence of kinase inhibitory activity among pyridazine derivatives, screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, CDK2) is a logical next step. The ADP-Glo™ Kinase Assay is a luminescent-based assay that can be used to measure the activity of a wide range of kinases.
Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Prospective Structure-Activity Relationships (SAR)
Based on the analysis of related pyridazine scaffolds, we can hypothesize potential SAR for this compound derivatives:
-
Substitution at the 6-position: The nature of the substituent at the 6-position is likely to have a significant impact on biological activity. The introduction of different aryl or heteroaryl groups via amino, thio, or ether linkages will modulate the steric and electronic properties of the molecule, influencing its interaction with biological targets.
-
Role of the 4-methoxy group: The methoxy group at the 4-position may play a role in orienting the molecule within a binding pocket and could be a site for further optimization.
-
Importance of the 3-amino group: The amino group at the 3-position is likely to be a key hydrogen bond donor, crucial for anchoring the molecule to its target protein.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the known biological activities of the broader pyridazine class provide a strong foundation for a drug discovery program. The proposed workflow offers a systematic approach to the synthesis and evaluation of new derivatives, with the potential to identify lead compounds with potent and selective biological activity. Further investigation into the SAR and mechanism of action of these novel derivatives is warranted and could lead to the development of next-generation therapeutics for a range of diseases.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Chloro-4-methoxypyridazin-3-amine
Introduction: The Privileged Pyridazine Scaffold in Kinase Inhibitor Discovery
The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions, particularly with the hinge region of the ATP-binding site of kinases, make it an invaluable building block in the design of potent and selective kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.
This technical guide focuses on the synthetic utility of a key pyridazine intermediate: 6-Chloro-4-methoxypyridazin-3-amine . The strategic placement of the chloro, methoxy, and amine functionalities on the pyridazine ring provides a versatile platform for the synthesis of a diverse library of kinase inhibitors. The chloro group serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties to probe the hydrophobic regions of the kinase active site. The amino group, on the other hand, can act as a key hydrogen bond donor or be further functionalized to modulate the compound's physicochemical properties.
This document will provide detailed protocols for the synthesis of kinase inhibitor precursors using this compound, with a focus on two of the most powerful and widely used reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the rationale behind the chosen synthetic strategies and explore the structure-activity relationships (SAR) of the resulting compounds, providing researchers with the foundational knowledge to design and synthesize the next generation of targeted therapeutics.
Chemical Properties and Reactivity of this compound
This compound is a stable, solid compound with the molecular formula C₅H₆ClN₃O.[4] The reactivity of this molecule is dictated by the interplay of its three functional groups on the electron-deficient pyridazine ring.
| Property | Value |
| Molecular Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.57 g/mol |
| CAS Number | 808770-39-0 |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | C6-Chloro (for cross-coupling), N3-Amine (for amidation/further coupling) |
The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring. The amino group at C3 is a nucleophile and a hydrogen bond donor, which is a critical feature for interaction with the kinase hinge region. The methoxy group at C4 is a moderate electron-donating group that can influence the overall electronic properties and lipophilicity of the final molecule.
Synthetic Strategies and Protocols
The synthesis of kinase inhibitors from this compound typically involves the functionalization of the C6 position via a cross-coupling reaction to introduce a desired aryl or heteroaryl group. This is a crucial step in building the core scaffold of the inhibitor, which will then interact with the kinase active site. Below are detailed protocols for two key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and a halide.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Scientific Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki-Miyaura reaction. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of solvent and temperature is optimized to ensure the solubility of the reactants and promote the reaction rate while minimizing side reactions.
Suzuki-Miyaura Coupling Workflow
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The reaction concentration is typically around 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-methoxypyridazin-3-amine derivative.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for a wide range of substrates. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Mild bases that are effective in promoting transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is exceptionally useful for synthesizing N-aryl and N-heteroaryl amines, which are key structural motifs in many kinase inhibitors, often interacting with the solvent-exposed region of the active site.
Scientific Rationale: The Buchwald-Hartwig amination also relies on a palladium catalyst and a phosphine ligand.[8] The choice of ligand is crucial and often more sterically demanding ligands like XPhos or SPhos are used to promote the reductive elimination step, which can be challenging for C-N bond formation. A strong base, typically a hindered alkoxide like sodium tert-butoxide, is required to deprotonate the amine, making it a more potent nucleophile. Anhydrous and anaerobic conditions are critical for the success of this reaction as the catalyst is sensitive to air and moisture.
Buchwald-Hartwig Amination Workflow
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired N-substituted pyridazine derivative.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of palladium(0). |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases to deprotonate the amine. |
| Solvent | Toluene, Dioxane (anhydrous) | Aprotic solvents that are stable at high temperatures. |
Application in Targeting Specific Kinase Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of several important kinase families, including VEGFR, c-Met, and GSK-3β.
VEGFR-2 Inhibition for Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels.[9] Dysregulation of VEGFR-2 signaling is a critical step in tumor growth and metastasis. Pyridazine-based inhibitors have been developed that effectively block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.[1]
Targeting the VEGFR-2 Signaling Pathway
c-Met Inhibition in Cancer Therapy
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion.[10] Aberrant c-Met signaling is implicated in the development and progression of many human cancers. Small molecule inhibitors that target the ATP-binding pocket of c-Met have shown significant therapeutic potential.[11]
Inhibition of the c-Met Signaling Pathway
GSK-3β Inhibition in Neurodegenerative Diseases and Diabetes
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[12] Its dysregulation has been linked to Alzheimer's disease, type 2 diabetes, and certain cancers.[1] The development of selective GSK-3β inhibitors is an active area of research.
Modulation of the GSK-3β Signaling Pathway
Conclusion and Future Directions
This compound is a highly versatile and valuable building block for the synthesis of a wide array of kinase inhibitors. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a solid foundation for researchers to generate diverse libraries of compounds for screening against various kinase targets. The pyridazine scaffold's ability to engage in key interactions within the kinase ATP-binding site, coupled with the synthetic tractability of its derivatives, ensures its continued importance in the field of drug discovery. Future work in this area will likely focus on the development of more selective and potent inhibitors with optimized pharmacokinetic profiles, as well as the exploration of novel kinase targets for which pyridazine-based inhibitors may be effective.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Chloro-4-methoxypyridazin-3-amine
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of this reaction to 6-Chloro-4-methoxypyridazin-3-amine, a key heterocyclic scaffold. Pyridazine derivatives are prevalent in pharmacologically active compounds, making robust synthetic routes to their analogues critically important.[3][4] This document delves into the reaction's mechanistic underpinnings, offers a detailed, field-proven experimental protocol, and provides practical guidance on optimization and troubleshooting.
Introduction and Scientific Rationale
The palladium-catalyzed cross-coupling of aryl halides with amines, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[5] It offers a significant improvement over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1] The reaction's power lies in its functional group tolerance and its applicability to a wide range of substrates, including electron-rich and electron-poor (hetero)aryl halides.[6][7]
The target substrate, this compound, presents a unique set of challenges and opportunities. As a heteroaromatic halide, the pyridazine ring is relatively electron-deficient, which can influence the kinetics of the catalytic cycle. Furthermore, the presence of two nitrogen atoms in the ring can lead to catalyst inhibition through coordination to the palladium center. The successful amination of this substrate, therefore, hinges on a carefully selected catalytic system—specifically, the choice of palladium precursor, phosphine ligand, and base—to navigate these potential pitfalls and achieve high product yields.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium(0)/palladium(II) catalytic cycle. Understanding these fundamental steps is crucial for rational experimental design and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the pyridazine substrate. This step forms a Pd(II) intermediate and is often the rate-limiting step, particularly for less reactive aryl chlorides.[1][5][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, displacing the halide ligand. A stoichiometric amount of a strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[5][9] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause substrate decomposition.[10]
-
Reductive Elimination: This final step involves the formation of the new C-N bond as the desired product is expelled from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps, thereby increasing the overall reaction rate and efficiency.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, such as morpholine. Reaction conditions should be optimized for each specific amine coupling partner.
Materials and Equipment
-
Substrates: this compound (CAS 808770-39-0)[11], Amine (e.g., Morpholine)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene or Dioxane
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, nitrogen or argon gas line, standard glassware for workup, silica gel for column chromatography.
Reaction Parameter Overview
| Parameter | Recommended Value | Rationale |
| Substrate Ratio | 1.0 : 1.2 (Aryl Halide : Amine) | A slight excess of the amine ensures complete consumption of the limiting aryl halide. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) | Common, reliable Pd(0) source for generating the active catalyst in situ. |
| Ligand | XPhos (2-4 mol %) | A bulky, electron-rich Buchwald ligand proven effective for challenging heteroaryl chlorides.[12] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base suitable for deprotonating a wide range of amines.[10] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents that perform well in this coupling.[10][13] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction, especially the oxidative addition step. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air. |
Step-by-Step Procedure
Caption: General experimental workflow for the amination reaction.
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol %), and XPhos (0.02 mmol, 2 mol %).
-
Purging: Seal the flask and evacuate under high vacuum, then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Optimization and Troubleshooting
While the above protocol is a robust starting point, optimization is often necessary. These reactions can be sensitive, and issues like low conversion or side-product formation may arise.[13]
| Issue | Potential Cause | Suggested Solution |
| No/Low Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor ligand choice. | Ensure rigorous inert atmosphere. Screen different solvents (e.g., dioxane, t-BuOH).[13] Increase temperature. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos).[5] |
| Hydrodehalogenation | Presence of water; Base-promoted side reaction. | Use rigorously dried solvent and reagents. Consider a weaker base like K₃PO₄ or Cs₂CO₃, which may require higher temperatures.[10] |
| Byproduct Formation | Dimerization of aryl halide or other side reactions. | Lower the catalyst loading. Ensure proper stoichiometry. Re-evaluate the ligand choice, as it significantly impacts selectivity.[14] |
| Dark Reaction Color | Formation of palladium black (catalyst decomposition). | Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for L:Pd). Check for impurities in starting materials. |
Safety Precautions
-
Substrate: this compound is harmful if swallowed and can cause skin and eye irritation.[11]
-
Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with care and consider recovery/recycling in large-scale operations.[2]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Always handle them in a fume hood or glovebox.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxypyridazin-3-amine for Medicinal Chemistry Scaffolds
Introduction: The Value of the Pyridazine Core
The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds designed to combat a wide range of diseases, including cancer, inflammation, and hypertension.[1][2][3][4] Its two adjacent nitrogen atoms provide unique hydrogen bonding capabilities and electronic properties, making it an attractive core for interacting with biological targets.[3] The specific molecule, 6-Chloro-4-methoxypyridazin-3-amine (CAS 808770-39-0)[5], is a particularly valuable building block. It possesses three key points for diversification: a reactive chloro group ideal for cross-coupling, an amine for amide or sulfonamide formation, and a methoxy group that influences the ring's electronics.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, especially in the synthesis of biaryl and hetero-biaryl structures common in pharmaceuticals.[6][7][8] This reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the use of generally non-toxic and stable boronic acid reagents.[6][8][9] This application note provides a detailed guide for researchers on performing Suzuki coupling reactions with this compound, focusing on mechanistic understanding, protocol optimization, and practical troubleshooting.
Mechanistic Considerations & Component Selection
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed catalytic cycle. Understanding this cycle is crucial for rational catalyst selection and troubleshooting. The electron-deficient nature of the pyridazine ring facilitates the initial, often rate-limiting, oxidative addition step.[10] However, the presence of multiple nitrogen atoms can also lead to catalyst inhibition. Therefore, the choice of ligand is critical.
The Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Component Rationale:
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts or combinations like Pd(OAc)₂ or Pd₂(dba)₃ with specific ligands often provide higher activity and stability.[11][12] Palladacycles and N-heterocyclic carbene (NHC) complexes are also highly effective, especially for challenging substrates like heteroaryl chlorides.[6][11][13]
-
Ligand: This is arguably the most critical variable for coupling heteroaryl chlorides.[12] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[12] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[11][12] They accelerate the rate-limiting oxidative addition and the final reductive elimination step while preventing catalyst deactivation.[12][13]
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[9][14] For aryl chlorides, moderately strong inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally effective.[12][15] The choice of base is often linked to the solvent system.
-
Solvent: A mixture of an organic solvent and water is common.[7] Popular choices include 1,4-dioxane/water, DME/water, or toluene/water.[8] The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.[12]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equiv)[16]
-
Solvent (e.g., 1,2-Dimethoxyethane (DME)/water, 4:1 v/v)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times. A positive pressure of inert gas should be maintained.
-
Solvent Addition: Add the degassed solvent mixture (DME and water) via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst and can be achieved by bubbling argon through the solvent for 20-30 minutes prior to use.[12][16]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the stirring reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) and stir vigorously for the required time (typically 4–24 hours).[11][16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Optimization & Data
For challenging substrates or to improve yield, a systematic optimization of reaction parameters is recommended. The following table provides a hypothetical optimization matrix based on common variables.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 85 | 78 |
| 5 | G3-XPhos (2) | - | K₃PO₄ (3) | Toluene/H₂O | 110 | 90 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 88 |
This is representative data. Actual results will vary based on the specific arylboronic acid used.
Key Insights from Optimization:
-
Entry 2 vs. 1: Demonstrates the significant improvement gained by switching from a basic Pd(PPh₃)₄ system to a modern catalyst system using a bulky, electron-rich Buchwald ligand (SPhos).[11][12]
-
Entry 3 vs. 2: Shows that for some substrates, a stronger base like K₃PO₄ can further enhance the yield.[12]
-
Entry 4 & 5: Illustrate the utility of other common and robust pre-catalyst systems.
-
Entry 6 vs. 3: Suggests that the reaction can often be run at lower temperatures without a significant loss in yield, which can be beneficial for substrates with sensitive functional groups.
Experimental Workflow & Troubleshooting
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Common Issues:
-
No Reaction/Low Conversion:
-
Inactive Catalyst: Ensure solvents were thoroughly degassed as oxygen can deactivate the Pd(0) catalyst.[12] Consider using a more robust ligand/catalyst system (e.g., Buchwald or NHC-based).[11][12][13]
-
Poor Base/Solvent Choice: The base may not be soluble or strong enough. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure water is present in the solvent system to aid base solubility and activity.[12]
-
Insufficient Temperature: Aryl chlorides require higher temperatures for the oxidative addition step compared to bromides or iodides.[12] Ensure the internal reaction temperature is reaching the target.
-
-
Significant Side Products:
-
Homocoupling of Boronic Acid: This side reaction (Ar²-Ar²) is often caused by the presence of oxygen.[16] Rigorous degassing is the primary solution.[16]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can occur if too much water is present or if the reaction is run for an extended period at high temperatures.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for generating diverse libraries of substituted pyridazines for drug discovery and development. Success hinges on the rational selection of a modern palladium catalyst system, particularly the use of bulky, electron-rich ligands, and careful control of the reaction conditions to ensure an inert atmosphere. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic campaigns.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-4-methoxypyridazin-3-amine
Abstract
This document provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 6-Chloro-4-methoxypyridazin-3-amine. Pyridazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This application note details the underlying chemical principles, offers a detailed, field-proven protocol for the substitution reaction with an amine nucleophile, and outlines methods for reaction monitoring, product isolation, and characterization. The protocols and insights are intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its unique physicochemical properties, including its ability to participate in hydrogen bonding, make it an attractive component in the design of therapeutic agents targeting a wide array of diseases.[3] Several approved drugs, such as the MAO inhibitor minaprine and the GnRH receptor antagonist relugolix, are based on a 3-aminopyridazine core.[3]
The functionalization of the pyridazine ring is crucial for modulating the pharmacological profile of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the C-N and C-S bond formation on electron-deficient heteroaromatic systems like pyridazines.[5][6] The presence of the two adjacent nitrogen atoms in the pyridazine ring withdraws electron density, thereby activating the ring towards attack by nucleophiles. This makes compounds like this compound (Figure 1) valuable and versatile building blocks for the synthesis of diverse compound libraries.[1]
COC1=CC(=NN=C1N)Cl [PubChem CID: 58694558]
This guide will focus on the practical application of the SNAr reaction on this specific substrate, providing a robust protocol for its derivatization.
The SNAr Mechanism on Electron-Deficient Heterocycles
The SNAr reaction on this compound proceeds via a well-established addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chloro-substituent. This position is activated by the electron-withdrawing effect of the pyridazine nitrogens. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the electron-deficient pyridazine ring, with the nitrogen atoms playing a crucial role in its stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.
The overall rate of the reaction is generally dependent on the rate of formation of the Meisenheimer complex. The electron-withdrawing nature of the pyridazine ring is essential for facilitating this initial attack.
Caption: Generalized SNAr Mechanism on the Pyridazine Core.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step. Safety precautions should be strictly followed.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store at 2-8°C.[1] |
| Aniline | Reagent Grade, ≥99% | Commercial Source | Purify by distillation if necessary. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a freshly opened bottle or from a solvent purification system. |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercial Source | Acts as a non-nucleophilic base. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | For aqueous workup. |
| Brine | - | Prepared in-house | For aqueous workup. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Safety Precautions:
-
This compound is harmful if swallowed and causes skin and eye irritation.[2]
-
Aniline is toxic and a suspected mutagen.
-
DMF is a reproductive toxin.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol: Synthesis of 6-Anilino-4-methoxypyridazin-3-amine
This protocol describes a representative SNAr reaction using aniline as the nucleophile.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.27 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (20 mL). Stir the mixture to form a suspension.
-
Add aniline (0.64 mL, 7.52 mmol, 1.2 equivalents).
-
Add diisopropylethylamine (DIPEA) (1.31 mL, 7.52 mmol, 1.2 equivalents) to the reaction mixture. The base is crucial to scavenge the HCl generated during the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C in an oil bath.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale for Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the heteroaromatic ring. DMF is an excellent polar aprotic solvent that can solvate the ions formed and facilitate the reaction.
-
-
Reaction Monitoring:
-
Prepare a TLC developing solution (e.g., 50% Ethyl Acetate in Hexanes).
-
Spot the reaction mixture and the starting material on a TLC plate.
-
The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of Ethyl Acetate.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 70% EtOAc).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 6-Anilino-4-methoxypyridazin-3-amine as a solid.
-
Caption: A typical workflow for the SNAr reaction and product isolation.
Product Characterization
The identity and purity of the synthesized 6-Anilino-4-methoxypyridazin-3-amine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Appearance of signals corresponding to the anilino protons. A downfield shift of the pyridazine ring proton may be observed. Disappearance of the starting material's proton signals. |
| 13C NMR | Appearance of new signals for the aniline ring carbons. A significant shift in the signal for the C6 carbon of the pyridazine ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C11H12N4O, M+H+ ≈ 217.10). |
| HPLC | A single major peak indicating the purity of the compound. |
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction does not proceed, ensure all reagents are anhydrous, especially the DMF. The reaction temperature may need to be increased, or a more activating base such as potassium carbonate could be used. In some cases, microwave irradiation can significantly accelerate the reaction.
-
Formation of Side Products: The primary amine on the pyridazine ring can potentially react. While the chloro-position is more activated, side reactions are possible. Purification by column chromatography is essential to isolate the desired product.
-
Poor Solubility of Starting Material: this compound may have limited solubility. Sonication of the initial suspension or a gradual increase in temperature can aid in dissolution.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide range of substituted 3-aminopyridazine derivatives. The protocol detailed in this application note provides a reliable starting point for the synthesis of these valuable compounds. By understanding the underlying mechanism and paying close attention to reaction conditions and purification, researchers can effectively utilize this building block in their drug discovery and development efforts.
References
- 1. WO1999032448A1 - Substituted pyridine and pyridazine compounds and their pharmaceutical use - Google Patents [patents.google.com]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. CN118005615A - Pyridazine compound and preparation method, pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10800757B2 - Inhibitors of TRPC6 - Google Patents [patents.google.com]
- 6. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Derivatization of 6-Chloro-4-methoxypyridazin-3-amine for SAR studies
Application Note & Protocol Guide
Topic: Derivatization of 6-Chloro-4-methoxypyridazin-3-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents with applications ranging from antihypertensive to anticancer and anti-inflammatory therapies.[1][2][3] This document provides a detailed guide for the strategic derivatization of this compound, a versatile starting material for building focused chemical libraries for Structure-Activity Relationship (SAR) studies. We present field-proven protocols for modification at two key positions: the C3-amine and the C6-chloro substituents. The methodologies detailed herein, including N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, are designed to be robust and adaptable, enabling researchers to systematically explore the chemical space around this promising core to optimize biological activity and identify novel drug candidates.[4][5]
The Pyridazine Scaffold: A Cornerstone of Medicinal Chemistry
The 1,2-diazine (pyridazine) ring system is a recurring motif in a multitude of clinically relevant drugs.[6] Its unique electronic properties, imparted by the two adjacent nitrogen atoms, allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.[1] The inherent bioactivity of this scaffold makes its derivatives prime candidates for drug discovery programs targeting a wide array of diseases.[7][8][9]
The specific starting material, this compound, offers two distinct and chemically orthogonal handles for derivatization. This allows for a modular and systematic approach to library synthesis, which is the essence of a successful SAR campaign.
-
The C3-Amine Group: This nucleophilic site is readily amenable to reactions such as acylation, sulfonylation, and reductive amination. Modifications here allow for probing interactions within a target's binding site that favor hydrogen bond donors and acceptors.
-
The C6-Chloro Group: As a halogen on an electron-deficient heteroaromatic ring, this position is an excellent substrate for modern palladium-catalyzed cross-coupling reactions.[10][11] This enables the introduction of a wide diversity of substituents, including aryl, heteroaryl, and alkyl groups, fundamentally altering the steric and electronic profile of the molecule to explore larger pockets or hydrophobic regions of a biological target.
Figure 1: Key derivatization points on the this compound scaffold.
Experimental Protocols for Library Synthesis
The following protocols are designed to be self-validating, providing researchers with robust starting points for their synthetic efforts. Each step is accompanied by an explanation of its underlying chemical principle.
Protocol 1: N-Acylation of the C3-Amine
Principle: This protocol describes the formation of an amide bond by reacting the primary amine at the C3 position with an acyl chloride. Amide bonds are fundamental in medicinal chemistry, often mimicking peptide bonds and providing crucial hydrogen bonding capabilities.[12] This reaction is typically high-yielding and tolerant of a wide range of functional groups on the acyl chloride partner.
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Acyl Chloride (e.g., Benzoyl Chloride) | Acylating Agent (R-COCl) |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Solvent |
| Triethylamine (TEA) or Pyridine | Base to neutralize HCl byproduct |
| Nitrogen or Argon Gas | Inert atmosphere to prevent side reactions |
| Magnetic Stirrer, Round-bottom flask | Standard reaction glassware |
| Saturated NaHCO₃ solution, Brine | Aqueous solutions for work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Silica Gel | Stationary phase for column chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Rationale: An inert and anhydrous environment is crucial as acyl chlorides are highly reactive towards water, which would consume the reagent and reduce yield.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq).
-
Rationale: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it unreactive. The base neutralizes this acid, driving the reaction to completion. Cooling prevents potential side reactions from the exothermic acylation.
-
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Rationale: Dropwise addition helps control the reaction temperature and prevents the formation of di-acylated or other byproducts.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes any remaining acid. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification & Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient). Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an organohalide and a boronic acid.[10][13] For this scaffold, it enables the introduction of diverse aryl or heteroaryl moieties at the C6 position, which is critical for exploring SAR related to steric bulk and electronic effects.[11]
| Reagents & Materials | Purpose |
| N-Acylated Pyridazine Derivative (from Protocol 1) | Starting Material (Protecting the amine prevents side reactions) |
| Arylboronic Acid (e.g., Phenylboronic Acid) | Coupling Partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst (0.05 - 0.10 eq) |
| K₂CO₃ or Cs₂CO₃ | Base (2.0 - 3.0 eq) |
| 1,4-Dioxane and Water (e.g., 4:1 mixture) | Solvent System |
| Nitrogen or Argon Gas | Inert atmosphere |
| Reflux Condenser, Schlenk Flask | Reaction glassware for air-sensitive chemistry |
| Ethyl Acetate, Water | Solvents for extraction |
| Celite® | Filtration aid to remove palladium residues |
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask, add the N-acylated 6-chloropyridazine (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Rationale: Using an N-acylated starting material is recommended to prevent the free amine from interfering with the catalyst. A slight excess of the boronic acid ensures complete consumption of the more valuable chloro-pyridazine.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Rationale: The Pd(0) catalytic species is oxygen-sensitive. Removing all oxygen is critical for catalytic activity and reproducibility.[14]
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Rationale: Degassing the solvent (by sparging with N₂ or by freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] This reaction is exceptionally useful for installing primary or secondary amines at the C6 position, providing access to a different set of derivatives compared to Suzuki coupling and introducing new hydrogen-bonding possibilities. The choice of ligand is critical for success, especially with less reactive chloro-substrates.[14][16]
| Reagents & Materials | Purpose |
| N-Acylated Pyridazine Derivative (from Protocol 1) | Starting Material |
| Amine (Primary or Secondary) | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst (0.02 - 0.05 eq) |
| Xantphos, RuPhos, or BrettPhos | Ligand (1.5 - 2.0 x Pd moles) |
| NaOt-Bu or LHMDS | Strong, non-nucleophilic base (1.5 - 2.0 eq) |
| Toluene or 1,4-Dioxane | Anhydrous, aprotic solvent |
| Nitrogen or Argon Gas | Strict inert atmosphere |
| Schlenk tube or Glovebox | Equipment for air-sensitive chemistry |
Step-by-Step Methodology:
-
Reaction Setup (in a glovebox or using Schlenk line): To a dry Schlenk tube, add the palladium pre-catalyst, the ligand, and the base.
-
Rationale: Setting up under a strictly inert atmosphere is paramount. Oxygen can irreversibly deactivate the catalyst. The base is a strong, sterically hindered alkoxide required to deprotonate the amine in the catalytic cycle.[17]
-
-
Reagent Addition: Add the N-acylated 6-chloropyridazine (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Heating and Monitoring: Seal the tube and heat the mixture to 90-110 °C for 6-24 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated NH₄Cl solution. Dilute with ethyl acetate and filter through Celite®. Wash the organic layer with water and brine.
-
Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
SAR Study Workflow and Data Interpretation
A successful SAR study is a cyclical process involving iterative design, synthesis, and biological evaluation. The goal is to build a clear picture of how molecular modifications influence biological activity.
Figure 2: A typical workflow for an SAR study using the described protocols.
Hypothetical SAR Data Table
To interpret the results of a library screen, data should be organized to clearly show the impact of each substitution.
| Compound ID | R¹ (at C3-N) | R² (at C6) | Target Activity (IC₅₀, nM) |
| LEAD-01 | -H | -Cl (unmodified) | 5,200 |
| LIB-01 | -CO-Ph | -Cl | 2,800 |
| LIB-02 | -CO-CH₃ | -Cl | 4,500 |
| LIB-03 | -CO-Ph | -Phenyl | 350 |
| LIB-04 | -CO-Ph | -4-Fluorophenyl | 150 |
| LIB-05 | -CO-Ph | -3-Pyridyl | 210 |
| LIB-06 | -CO-Ph | -NH-Cyclopropyl | 980 |
| LIB-07 | -H | -4-Fluorophenyl | 1,100 |
Interpretation of Hypothetical Data:
-
C3-Amine Modification: Comparing LEAD-01 to LIB-01 and LIB-02 shows that acylating the C3-amine is generally tolerated, with the benzoyl group (LIB-01 ) being slightly more favorable than the acetyl group (LIB-02 ). This suggests a possible hydrophobic interaction or π-stacking involving the R¹ substituent.
-
C6-Position Modification: The most dramatic improvements in activity come from modifying the C6 position. Replacing the chloro group with a phenyl group via Suzuki coupling (LIB-03 ) increases potency more than 10-fold compared to the chlorinated precursor (LIB-01 ).
-
Synergistic Effects: The data for LIB-04 (IC₅₀ = 150 nM) is particularly insightful. The addition of an electron-withdrawing fluorine atom to the C6-phenyl ring further enhances activity, suggesting that this region of the binding pocket may favor specific electronic interactions or that the fluorine is acting as a hydrogen bond acceptor.[5]
-
Comparing Coupling Strategies: While the C6-amine derivative (LIB-06 ) is more potent than the original lead, it is less active than the C6-aryl derivatives, indicating that for this hypothetical target, a C-C bond is preferred over a C-N bond at this position.
-
Importance of Dual Modification: Comparing LIB-04 with LIB-07 demonstrates the importance of the C3-benzoyl group. Without it, potency drops significantly, confirming that both R¹ and R² modifications contribute positively to the overall activity.
Conclusion
The this compound scaffold is an exceptional starting point for medicinal chemistry campaigns. Its two chemically distinct reactive sites allow for the straightforward and systematic generation of diverse compound libraries. By employing robust and well-established protocols for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently navigate the SAR landscape. This structured approach accelerates the journey from a preliminary hit to a highly potent and optimized lead candidate, underscoring the power of strategic molecular derivatization in modern drug discovery.
References
- 1. ijcrt.org [ijcrt.org]
- 2. sarpublication.com [sarpublication.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. jk-sci.com [jk-sci.com]
Application Notes & Protocols: The Strategic Use of 6-Chloro-4-methoxypyridazin-3-amine in Modern Heterocyclic Synthesis
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyridazine core is one such "privileged structure," renowned for its presence in a multitude of biologically active agents.[1][2] Within this class, 6-Chloro-4-methoxypyridazin-3-amine (CAS: 808770-39-0) stands out as a highly versatile and strategically important building block.[3] Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic amine, and a methoxy group on an electron-deficient pyridazine ring—offers chemists a powerful toolkit for constructing complex molecular architectures.
This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this reagent's full potential. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the interplay of its three key functional groups on the electron-poor pyridazine ring.
-
The C6-Chloro Group: This is the primary site for synthetic elaboration. The electron-withdrawing nature of the two adjacent ring nitrogen atoms renders the C6 position highly susceptible to nucleophilic attack and facilitates oxidative addition to palladium(0) complexes. This dual reactivity makes it an excellent handle for both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][4]
-
The C3-Amine Group: The primary amine at the C3 position is a versatile nucleophile. It can be readily acylated, sulfonylated, or alkylated to introduce diverse pharmacophores and modulate the molecule's physicochemical properties.[1] Furthermore, it can serve as a directing group or a point of cyclization in the synthesis of fused heterocyclic systems.
-
The C4-Methoxy Group: This group primarily exerts an electronic influence on the ring, modulating its reactivity. It can also play a role in directing regiochemistry in certain reactions.
Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry, and this compound is an exemplary substrate. The reaction proceeds via a two-step addition-elimination mechanism, though some SNAr reactions can be concerted.[5][6] A nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore aromaticity. The pyridazine ring's nitrogen atoms are crucial for stabilizing the negative charge in this intermediate, thus lowering the activation energy for the reaction.[5]
This pathway allows for the direct introduction of a wide array of functionalities, including amines, thiols, and alkoxides, providing a straightforward method for library synthesis and structure-activity relationship (SAR) studies.[4]
Diagram: Generalized SNAr Mechanism
References
- 1. 6-Chloro-3-methoxypyridazin-4-amine|CAS 14369-14-3 [benchchem.com]
- 2. Buy 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 [smolecule.com]
- 3. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Procedures for the Functionalization of 6-Chloro-4-methoxypyridazin-3-amine
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, inflammation, and neurodegenerative diseases.[1][2][3] 6-Chloro-4-methoxypyridazin-3-amine is a highly versatile starting material, offering multiple reaction sites for synthetic elaboration.[4][5] The presence of a reactive chlorine atom at the 6-position enables a variety of cross-coupling and substitution reactions, while the amine and methoxy groups provide additional handles for modification and influence the electronic properties of the ring. This technical guide provides detailed, field-proven protocols for the functionalization of this key intermediate, focusing on three cornerstone reactions in modern organic synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Introduction: The Pyridazine Core in Drug Discovery
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold for drug design.[6][7] The nitrogen atoms act as hydrogen bond acceptors and modulate the molecule's polarity and solubility, which can improve pharmacokinetic profiles.[7] Consequently, pyridazine derivatives have been successfully developed as potent inhibitors of various biological targets, including protein kinases, which are crucial in cancer therapy.[8]
The ability to strategically functionalize the pyridazine core is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds.[1] this compound serves as an ideal platform for this exploration. The chlorine atom is a versatile leaving group for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[9][10]
This document details robust and reproducible protocols, explains the causality behind experimental choices, and provides the necessary framework for researchers to successfully synthesize diverse libraries of novel pyridazine derivatives.
General Experimental Workflow
A systematic approach is crucial for successful synthesis and characterization. The following workflow represents a self-validating system for the functionalization of this compound.
Caption: General workflow for synthesis, purification, and characterization.
Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl bonds by coupling an organoboron reagent with an organic halide.[11][12] Its mild conditions and tolerance for a wide array of functional groups make it indispensable in pharmaceutical synthesis.[9]
Reaction Principle and Catalytic Cycle
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine.[12]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium complex. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a generalized method based on established procedures for chloro-heterocycles.[11][12]
Materials
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| This compound | 159.57 | 1.0 eq |
| Arylboronic Acid | - | 1.2 - 1.5 eq |
| Pd(PPh₃)₄ or PdCl₂(dppf) | - | 2 - 5 mol% |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 - 3.0 eq |
| Solvent (e.g., Dioxane/Water, DME) | - | - |
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the substrate), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical chemistry.[10] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[10]
Rationale and Catalytic Cycle
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14] The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting, and prevent unproductive side reactions like beta-hydride elimination.[15] The base (commonly a strong, non-nucleophilic one like NaOt-Bu or LHMDS) is crucial for deprotonating the amine, making it a more effective nucleophile in the catalytic cycle.[16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol is a robust starting point; optimization of ligand, base, and temperature may be required for challenging substrates.[16][17][18]
Materials
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| This compound | 159.57 | 1.0 eq |
| Primary or Secondary Amine | - | 1.2 - 1.5 eq |
| Pd₂(dba)₃ or Pd(OAc)₂ | - | 1 - 2 mol% Pd |
| Phosphine Ligand (e.g., XPhos, RuPhos) | - | 2 - 4 mol% |
| Base (e.g., NaOt-Bu, Cs₂CO₃) | - | 1.4 - 2.0 eq |
| Solvent (e.g., Toluene, Dioxane) | - | - |
Procedure
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, stir the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.2 mol%) in the reaction solvent (e.g., toluene) for 10-15 minutes.
-
Reaction Setup: To an oven-dried Schlenk tube, add the base (e.g., Sodium tert-butoxide, 1.4 eq) and this compound (1.0 eq).
-
Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube, followed by the amine coupling partner (1.2 eq) via syringe.
-
Inert Atmosphere: Seal the tube and ensure the headspace is filled with an inert gas (Nitrogen or Argon).
-
Reaction: Place the tube in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 2-24 hours.
-
Monitoring: Track the reaction's progress via LC-MS or TLC.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and often highly effective method for functionalizing electron-deficient heteroaromatics.[19] The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, activating the chlorine at the 6-position towards nucleophilic attack.[20]
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
This pathway is favored by strong electron-withdrawing groups on the ring and a good leaving group.[21] It is often a practical, metal-free alternative to cross-coupling reactions, particularly for strong nucleophiles like alkoxides, thiolates, and certain amines.
Caption: The two-step addition-elimination mechanism of SNAr.
Detailed Experimental Protocol
This protocol is suitable for nucleophiles such as secondary amines (e.g., morpholine, piperidine) or alkoxides.
Materials
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| This compound | 159.57 | 1.0 eq |
| Nucleophile (e.g., Morpholine) | 87.12 | 2.0 - 5.0 eq |
| Base (optional, e.g., K₂CO₃, DIPEA) | - | 1.5 - 2.0 eq |
| Solvent (e.g., EtOH, DMSO, NMP) | - | - |
Procedure
-
Reaction Setup: In a round-bottom flask or sealed tube, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMSO).
-
Reagent Addition: Add the nucleophile (e.g., morpholine, 3.0 eq). If the nucleophile is an alcohol or a salt of a weak acid, an additional base like potassium carbonate (K₂CO₃) may be required.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The reaction can often be conducted under conventional heating or in a microwave reactor to accelerate the rate.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: After cooling, if the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove excess reagents and salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or flash column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel chemical entities in drug discovery. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways for C-C and C-N bond formation, respectively, allowing for the introduction of a vast array of substituents. Furthermore, the inherent reactivity of the pyridazine core enables facile functionalization via classical SNAr reactions, offering a complementary, metal-free synthetic route. The protocols detailed herein provide a solid foundation for researchers to confidently and efficiently explore the chemical space around this valuable pyridazine scaffold.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. 6-Chloro-3-methoxypyridazin-4-amine|CAS 14369-14-3 [benchchem.com]
- 5. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. rsc.org [rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of novel pyridazine derivatives from 6-Chloro-4-methoxypyridazin-3-amine
Application Notes & Protocols
Topic: Synthesis of Novel Pyridazine Derivatives from 6-Chloro-4-methoxypyridazin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Strategic Derivatization of this compound: A Gateway to Novel Chemical Scaffolds
Introduction: The Enduring Significance of the Pyridazine Core
The pyridazine ring, a 1,2-diazine heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The two adjacent nitrogen atoms in the pyridazine nucleus are key to its unique electronic properties, allowing it to act as a versatile pharmacophore capable of engaging in critical hydrogen bonding and other non-covalent interactions with biological targets.[4][5]
This guide focuses on this compound (CAS 14369-14-3), a readily available and highly versatile starting material for the synthesis of novel pyridazine-based compound libraries.[6] Its structure presents three primary points for chemical modification:
-
The C6-Chloro Group: An excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
The C3-Amine Group: Available for acylation, sulfonylation, and other amine-specific transformations.
-
The Pyridazine Ring: Can be further functionalized or used as a core for fused ring systems.
This document provides detailed protocols and the underlying scientific rationale for three key synthetic strategies to unlock the chemical diversity accessible from this powerful building block.
Core Synthetic Pathways
The derivatization of this compound can be strategically approached through several high-yield and robust chemical transformations. We will explore the most impactful of these: Palladium-Catalyzed Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and direct Nucleophilic Aromatic Substitution.
Caption: Key synthetic routes from this compound.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[7] The reaction couples the C-Cl bond of the pyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the final C-C bond.
The choice of catalyst, base, and solvent is critical. Pd(PPh₃)₄ is a common and effective catalyst. A base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation. A mixed solvent system, such as 1,4-dioxane and water, is often used to dissolve both the organic-soluble starting materials and the inorganic base.[7][8]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Laboratory Protocol
Reaction: Synthesis of 4-Methoxy-6-phenylpyridazin-3-amine
| Reagent | Mol. Wt. | Amount (mg) | mmoles | Equiv. |
| This compound | 159.57 | 160 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (160 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Add 1,4-dioxane (4 mL). If solubility is an issue, sonication for 10-15 minutes can be beneficial.[9]
-
Prepare the base solution by dissolving sodium carbonate (212 mg, 2.0 mmol) in water (1 mL). Add this to the reaction flask.
-
Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to ensure an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 90 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds that are otherwise difficult to construct.[10] This reaction is particularly valuable for coupling less reactive aryl chlorides with a wide range of primary and secondary amines.[11][12]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. However, the key challenges are the difficult oxidative addition of the C-Cl bond and the subsequent reductive elimination to form the C-N bond. Overcoming these hurdles requires the use of specialized, sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos).[12][13] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that readily undergoes oxidative addition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential for deprotonating the amine, allowing it to coordinate to the palladium center.
Key Considerations:
-
Ligand Choice: The ligand is crucial. For chloropyridazines, bulky biaryl phosphine ligands like XPhos are often highly effective.
-
Base: A strong base like NaOtBu or LiHMDS is required. Weaker bases like K₂CO₃ are typically insufficient for activating the amine for this coupling.[14]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the phosphine ligand and deactivate the catalyst. Rigorous exclusion of air is mandatory.[11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Laboratory Protocol
Reaction: Synthesis of N-benzyl-4-methoxy-pyridazin-3,6-diamine
| Reagent | Mol. Wt. | Amount (mg/µL) | mmoles | Equiv. |
| This compound | 159.57 | 160 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 129 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 0.02 |
| XPhos | 476.63 | 24 mg | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (24 mg, 0.05 mmol) to a dry, oven-flamed Schlenk tube equipped with a stir bar.
-
Add this compound (160 mg, 1.0 mmol).
-
Seal the tube, remove from the glovebox (if used), and add dry, degassed toluene (5 mL) followed by benzylamine (129 µL, 1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. A common side-reaction to watch for is hydrodehalogenation, where the chlorine is replaced by hydrogen.[11]
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the final product.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, direct SNAr offers a simpler, often metal-free alternative for introducing certain nucleophiles. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms activates the C6 position towards nucleophilic attack.[15][16] This pathway is particularly effective for strong nucleophiles like alkoxides, thiolates, and sometimes secondary amines under thermal conditions.
Mechanistic Rationale
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]
-
Leaving Group Departure: The aromaticity is restored as the chloride ion is expelled, yielding the substituted product.
This reaction typically requires heat to overcome the initial energy barrier of disrupting the aromatic system.[15] Polar aprotic solvents like DMF or DMSO are often used as they can solvate the charged intermediate and accelerate the reaction.
Detailed Laboratory Protocol
Reaction: Synthesis of 4,6-dimethoxypyridazin-3-amine
| Reagent | Mol. Wt. | Amount (mg) | mmoles | Equiv. |
| This compound | 159.57 | 160 | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 81 | 1.5 | 1.5 |
| Methanol (as solvent) | - | 5 mL | - | - |
Procedure:
-
To a 25 mL round-bottom flask with a stir bar and reflux condenser, add this compound (160 mg, 1.0 mmol) and methanol (5 mL).
-
Carefully add sodium methoxide (81 mg, 1.5 mmol). Note: Sodium methoxide is corrosive and moisture-sensitive. Handle with appropriate care.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature.
-
Carefully neutralize the mixture with 1M HCl until it reaches pH ~7.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue. If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with dichloromethane or ethyl acetate (3 x 15 mL).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
-
This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[18]
-
Palladium Catalysts: Can be toxic and are often pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: A strong base that is corrosive and flammable. Reacts violently with water. Handle in a glovebox or under inert gas.
-
Solvents: Toluene, dioxane, and methanol are flammable and have associated toxicities. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a robust and versatile starting material that provides access to a wide array of novel pyridazine derivatives. Through the strategic application of modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, alongside classical SNAr reactions, researchers can efficiently generate diverse compound libraries. The protocols outlined in this guide serve as a validated starting point for exploring the rich chemical space around the pyridazine core, paving the way for the discovery of new therapeutic agents and functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Chloro-3-methoxypyridazin-4-amine|CAS 14369-14-3 [benchchem.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-4-methoxypyridazin-3-amine
Welcome to the technical support guide for the chromatographic purification of 6-Chloro-4-methoxypyridazin-3-amine (CAS: 808770-39-0)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key heterocyclic amine intermediate. Due to its polar nature and basic amine functionality, this compound presents specific purification hurdles that standard protocols may not overcome. This guide provides in-depth troubleshooting advice and optimized protocols grounded in chemical principles to ensure you achieve high purity and yield.
Troubleshooting Guide: Addressing Common Purification Issues
This section uses a question-and-answer format to directly address the most frequent and critical problems encountered during the column chromatography of this compound.
Question 1: My compound is streaking severely on a silica gel TLC plate and I get poor recovery from my column. What is causing this?
Answer: This is the most common issue and stems from a fundamental chemical incompatibility. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). Your compound, this compound, is a basic heterocyclic amine. This leads to a strong acid-base interaction, causing several problems:
-
Irreversible Adsorption: The basic amine binds tightly to the acidic silanols, resulting in the compound failing to elute from the column, which explains your low recovery.[2][3]
-
Peak Tailing/Streaking: The interactions are heterogeneous, causing a portion of the molecules to "drag" along the stationary phase, leading to broad, streaky bands instead of tight, defined spots.[4][5]
-
On-Column Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive compounds.[2]
Solution Pathway:
-
Neutralize the Stationary Phase: The most direct solution is to add a small amount of a volatile base to your mobile phase. This base will preferentially interact with the acidic silanols, effectively "masking" them from your target compound.[3]
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5-1% of a 10% ammonium hydroxide solution in methanol to your eluent system.[2]
-
-
Conduct a Modified TLC Analysis: Before running a column, verify your new mobile phase on a TLC plate.
-
Prepare two developing chambers: one with your standard eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) and a second with the same eluent plus 1% TEA.
-
Spot your crude material on a TLC plate and run each half in a different chamber. You should observe a significant improvement in spot shape and a higher Rf value in the chamber containing TEA.
-
Question 2: My compound elutes as a single broad peak with impurities, even after adding a basic modifier. How can I improve the resolution?
Answer: If you are still facing poor separation, the issue likely lies with your sample application technique or the elution conditions. A wide initial band of applied sample is a primary cause of poor resolution.
Solution Pathway:
-
Utilize Dry Loading: Wet loading (dissolving the sample in a solvent and pipetting it onto the column) can be problematic if the sample has poor solubility in the initial mobile phase. Dry loading ensures the sample is applied as a highly concentrated, narrow band.[6] This is the preferred method for this compound. A detailed protocol is provided in the "Experimental Protocols" section.
-
Optimize the Solvent System: Your goal is to find a solvent mixture that provides an Rf value of approximately 0.2-0.3 for your target compound on TLC (using the base-modified eluent).[4] This Rf range typically provides the best separation on a column.
-
Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar mobile phase and gradually increase the percentage of the more polar solvent. This will hold back your compound initially, allowing more polar impurities to elute first, and then elute your compound in a tighter band.
Question 3: My compound won't elute from silica even with highly polar, base-modified solvents like 20% Methanol in Dichloromethane. Am I out of options?
Answer: While challenging, this situation is not a dead end. It indicates an exceptionally strong interaction with the stationary phase. It is time to consider alternative stationary phases or a different mode of chromatography.
Solution Pathway:
-
Switch to a Less Acidic Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds. Ensure you use neutral alumina, as basic alumina might be too retentive and acidic alumina would have the same problem as silica.
-
Amine-Functionalized Silica: This is an excellent, though more expensive, option. These columns have a basic surface, which repels basic compounds and eliminates the need for mobile phase modifiers, simplifying solvent removal.[7]
-
-
Change to Reversed-Phase Chromatography: Reversed-phase (RP) chromatography is often the superior technique for polar compounds.[8]
-
Stationary Phase: Use a C18-functionalized silica column.
-
Mobile Phase: Use a mixture of water and an organic solvent like acetonitrile or methanol.
-
Critical Consideration (pH): To ensure good retention and peak shape for your basic amine, the mobile phase pH should be adjusted to be at least 2 units above the pKa of the amine group.[3] This keeps the compound in its neutral, more hydrophobic form. A mobile phase of Water/Acetonitrile containing 0.1% ammonium hydroxide or triethylamine is a highly effective starting point.[3]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC analysis on silica? A: Start with a 1:1 mixture of Hexane:Ethyl Acetate. If the compound remains at the baseline (Rf=0), switch to a more polar system like 95:5 Dichloromethane (DCM):Methanol. Always remember to add 0.5-1% triethylamine (TEA) to your chosen solvent system to prevent streaking.
| Solvent System | Polarity | Recommended Use |
| Hexane / Ethyl Acetate (+1% TEA) | Low to Medium | Ideal for less polar impurities. |
| Dichloromethane / Methanol (+1% TEA) | Medium to High | Effective for eluting polar compounds like the target molecule. |
| Dichloromethane / Acetone (+1% TEA) | Medium | An alternative to DCM/MeOH that can offer different selectivity. |
Q: How much crude material can I load onto my column? A: Loading capacity depends on the difficulty of the separation. For a relatively straightforward separation (ΔRf > 0.2), you can aim for a 1-5% loading by mass (e.g., 1-5 grams of crude material per 100 grams of silica). For difficult separations, this should be reduced to <1%. Dry loading generally permits higher loads than wet loading.
Q: How do I detect the compound in my fractions? A: this compound contains an aromatic pyridazine ring and should be UV-active. You can monitor the fractions using a UV lamp at 254 nm on your TLC plates. For more quantitative analysis, HPLC with UV detection is appropriate.[9]
Experimental Protocols & Data Visualization
Protocol 1: Step-by-Step Dry Loading Procedure
This protocol is designed to ensure a narrow sample band and maximize separation efficiency.[6]
-
Sample Dissolution: Dissolve your crude material (e.g., 1 g) completely in a suitable solvent like dichloromethane, methanol, or acetone. Use the minimum amount of solvent necessary.
-
Adsorption: In a round-bottom flask, add 2-3 times the mass of your crude material in silica gel (e.g., 2-3 g).
-
Mixing: Add the dissolved sample solution to the flask containing the silica. Swirl the flask to create a uniform slurry.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a fine, free-flowing powder. Ensure there are no clumps.
-
Column Loading: Carefully add the dry, sample-impregnated silica powder to the top of your pre-packed chromatography column. Gently tap the side of the column to settle the powder.
-
Final Preparation: Carefully place a thin layer of sand or a cotton plug on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.[6]
-
Elution: Begin the chromatography by carefully adding your chosen mobile phase.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: A troubleshooting workflow for purifying basic amines.
References
- 1. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. waters.com [waters.com]
- 9. "Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An" by B.H. Chen and C.P. Chiu [jfda-online.com]
Technical Support Center: Optimizing Suzuki Coupling of 6-Chloro-4-methoxypyridazin-3-amine
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of the Suzuki-Miyaura cross-coupling with 6-Chloro-4-methoxypyridazin-3-amine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols to help you overcome common experimental hurdles and achieve optimal reaction outcomes.
The Challenge: A Heteroaromatic Puzzle
This compound is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges for the otherwise robust Suzuki-Miyaura coupling. The presence of two nitrogen atoms in the pyridazine ring and a primary amine substituent can lead to catalyst inhibition or poisoning, as these basic sites can coordinate strongly to the palladium center.[1][2] Furthermore, the C-Cl bond is inherently less reactive towards oxidative addition compared to its bromide or iodide counterparts, often requiring more forcing conditions.[3][4][5]
This guide is designed to dissect these challenges and provide clear, actionable solutions.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting material. What are the most likely causes and how do I fix them?
Low conversion is the most common issue and typically points to a problem with the core components of the catalytic cycle.
Possible Cause 1: Inadequate Catalyst System The lone pairs on the pyridazine nitrogens and the exocyclic amine can act as ligands, binding to the palladium and inhibiting its catalytic activity.[1] Standard catalysts like Pd(PPh₃)₄ often fail with such electron-rich, coordinating heteroaryl chlorides.[5]
-
Solution: Employ Advanced Ligand Systems. The key is to use ligands that are both electron-rich and sterically bulky.
-
Buchwald Ligands: Electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective. Their bulkiness promotes the crucial reductive elimination step and prevents the formation of inactive catalyst species.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes offer strong σ-donation and steric bulk, making them excellent for activating unreactive C-Cl bonds.
-
Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G3/G4) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results.[1]
-
Possible Cause 2: Suboptimal Base or Solvent The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7] The solvent must solubilize all components and be stable at the required temperature.
-
Solution: Screen Base and Solvent Combinations.
-
Bases: For a less reactive chloride, a stronger base is often required. While K₂CO₃ can work, K₃PO₄ or Cs₂CO₃ are frequently more effective.[6][8] Phosphates are often a good choice as they have sufficient basicity and good solubility in mixed aqueous-organic solvents.
-
Solvents: Aprotic polar solvents are standard. Systems like 1,4-dioxane/water , DMF , or n-butanol/water are excellent starting points as they facilitate the dissolution of both organic and inorganic reagents.[6][9][10]
-
Possible Cause 3: Insufficient Reaction Temperature The oxidative addition of palladium into a C-Cl bond has a higher activation energy than for C-Br or C-I bonds.
-
Solution: Increase Reaction Temperature. These reactions often require elevated temperatures, typically in the range of 80–110 °C , to proceed at a reasonable rate.[1] Always monitor for potential decomposition of starting materials or product at higher temperatures.
Q2: My reaction is messy, with multiple side products. How can I identify and minimize them?
Side reactions compete with your desired coupling, reducing yield and complicating purification. The three most common culprits are protodeboronation, dehalogenation, and homocoupling.
| Side Product | Identification (LC-MS/NMR) | Primary Cause(s) | Mitigation Strategies |
| Protodeboronation | Mass corresponding to Ar-H from your boronic acid (Ar-B(OH)₂). | Hydrolysis of the boronic acid, often accelerated by high temperature and aqueous base.[1] Heteroaryl boronic acids can be particularly susceptible.[3] | 1. Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable to hydrolysis.[1] 2. Minimize Water: Use anhydrous conditions if compatible with your base, or minimize the amount of water in biphasic systems. 3. Shorter Reaction Time: Monitor the reaction closely and work it up promptly upon completion.[2] |
| Dehalogenation | Mass corresponding to 4-methoxy-pyridazin-3-amine (starting material minus Cl, plus H). | Reaction of the palladium intermediate with a hydride source (e.g., solvent, base impurities). | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents.[2][8] 2. Solvent Choice: Avoid solvents that can act as hydride donors. 3. Optimize Reaction Time: Over-extending the reaction time can increase the likelihood of this pathway.[1] |
| Homocoupling | Mass corresponding to Ar-Ar from your boronic acid. | Often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid. | 1. Thorough Degassing: This is the most critical factor. Use a robust sparging with argon or nitrogen or multiple freeze-pump-thaw cycles.[2] 2. Use a Pd(0) Source: Direct use of a Pd(0) source can sometimes reduce homocoupling compared to Pd(II) pre-catalysts that require in-situ reduction. |
Recommended Starting Protocol & Conditions
This protocol provides a robust starting point for optimization. It is designed to be a self-validating system to diagnose common issues.
Experimental Protocol: Suzuki Coupling of this compound
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (high-purity argon or nitrogen) for three cycles.[1][8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[9] The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (start at 90–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the product mass.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table of Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale & Notes |
| Palladium Source | XPhos Pd G3 (or similar pre-catalyst) | Provides a reliable source of active Pd(0) and is highly effective for challenging heteroaryl chlorides.[1] |
| Catalyst Loading | 2 mol % | A good starting point. Can be increased to 3-5 mol% for very difficult couplings, but higher loadings can increase costs and side reactions. |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base that is effective for activating C-Cl bonds without degrading sensitive functional groups.[8] |
| Base Loading | 2.5 equivalents | Ensures complete activation of the boronic acid and maintains a basic environment throughout the reaction. |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A versatile system that solubilizes a wide range of organic substrates and inorganic bases.[9] The water is crucial for dissolving the base. |
| Temperature | 100 °C | Necessary to overcome the activation barrier for oxidative addition of the C-Cl bond.[1] |
| Boron Source | Arylboronic Acid Pinacol Ester (Ar-Bpin) | More stable towards protodeboronation than the corresponding boronic acid, leading to more consistent results.[1] |
Visual Workflow & Mechanistic Overview
To better assist in your experimental design and troubleshooting, the following diagrams illustrate the fundamental catalytic cycle and a decision tree for addressing common failures.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-4-methoxypyridazin-3-amine stability and storage conditions
Welcome to the technical support guide for 6-Chloro-4-methoxypyridazin-3-amine (CAS No. 178951-93-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Pyridazine derivatives are a significant class of compounds in medicinal chemistry, and maintaining their quality is paramount for reliable and reproducible results. This [1][2]guide provides in-depth information on storage, handling, and troubleshooting common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under inert gas (nitrogen or argon) at 2–8 °C. The c[3]ontainer should be tightly sealed and kept in a dry, cool, and well-ventilated place. This [4][5]compound is noted to be hygroscopic, as well as air and light sensitive, making protection from moisture and light critical.
Q2: Is this compound sensitive to moisture?
A2: Yes, the Safety Data Sheet (SDS) for a similar compound indicates it is hygroscopic. Exposure to moisture can lead to hydrolysis or other degradation pathways. It is crucial to handle the compound in a controlled environment, such as a glove box, and to use dry solvents and reagents.
Q3: How does temperature affect the stability of this compound?
A3: While the product is chemically stable under standard ambient conditions (room temperature), elevated temperatures can accelerate degradation. Long-term storage at the recommended 2–8 °C is essential to minimize the risk of thermal decomposition.
Q4[3][6]: What are the known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents and strong acids. Conta[4][5]ct with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or low yield. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored at 2–8 °C under an inert atmosphere and protected from light and moisture. 2. Assess Purity: Perform a purity check using a suitable analytical method like HPLC or ¹H NMR to quantify the active compound and detect any degradation products. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for subsequent experiments. |
| Discoloration or change in the physical appearance of the solid. | Exposure to air, light, or moisture, leading to oxidation or other forms of degradation. | 1. Visual Inspection: Compare the appearance of the suspect sample to a fresh, properly stored sample. 2. Analytical Confirmation: Use techniques like UV-Vis spectroscopy to check for chromophoric impurities that may have formed. 3. Inert Handling: Ensure all future handling is performed under an inert atmosphere (e.g., in a glove box) and with protection from light. |
| Poor solubility in a previously compatible solvent. | Formation of insoluble degradation products or impurities. | 1. Solubility Test: Attempt to dissolve a small amount of the compound in the specified solvent and observe for any insoluble matter. 2. Filtration and Analysis: If insolubles are present, filter the solution and analyze the solid residue to identify its nature. 3. Solvent Purity: Ensure the solvent used is of high purity and anhydrous, as contaminants in the solvent can react with the compound. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your system.
Objective: To determine the purity of a sample and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and the stability-indicating nature of the analytical method.
Objective: To identify potential degradation products and pathways.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the compound with a 3% hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
Procedure:
-
Prepare a solution of this compound for each stress condition.
-
Include a control sample stored under normal conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC (using the method from Protocol 1) or LC-MS to identify and quantify the parent compound and any degradation products.
Visualizing Stability Assessment
The following workflow diagram illustrates the decision-making process for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Pyridazine Substrates
Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions involving pyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and overcome common hurdles associated with this powerful cross-coupling reaction. Pyridazines, as electron-deficient N-heterocycles, present unique challenges that require a nuanced approach to catalyst system selection and reaction parameter optimization.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Table of Contents
-
FAQs: Quick-Reference Guide
-
Why is my Buchwald-Hartwig reaction with a pyridazine substrate failing or giving low yields?
-
What are the initial checks I should perform when a reaction doesn't work?
-
Can the pyridazine nitrogen interfere with the palladium catalyst?
-
-
In-Depth Troubleshooting Guides
-
Problem: No or Low Conversion of Starting Material
-
Problem: Formation of Side Products (e.g., Hydrodehalogenation)
-
Problem: Catalyst Decomposition or Deactivation
-
-
Experimental Protocols & Best Practices
-
General Protocol for Buchwald-Hartwig Amination of a Halopyridazine
-
Best Practices for Reaction Setup and Execution
-
FAQs: Quick-Reference Guide
Why is my Buchwald-Hartwig reaction with a pyridazine substrate failing or giving low yields?
Failure or low yields in the Buchwald-Hartwig amination of pyridazines can often be attributed to the inherent electronic properties of the pyridazine ring.[1] As an electron-deficient heterocycle, the carbon-halogen bond is activated towards oxidative addition, but the Lewis basic nitrogen atoms can problematically coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1][2] Success hinges on a carefully selected catalyst system and optimized reaction conditions to favor the desired C-N bond formation over competing pathways.
What are the initial checks I should perform when a reaction doesn't work?
Before delving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup:
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen).[1] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Reagent Purity and Dryness: All reagents, especially the solvent and amine, must be pure and anhydrous.[1][3] Water can lead to catalyst deactivation and unwanted side reactions.
-
Catalyst and Ligand Integrity: Use fresh, high-quality palladium precursors and ligands. Older reagents may have degraded.
Can the pyridazine nitrogen interfere with the palladium catalyst?
Yes, this is a primary challenge. The lone pair of electrons on the pyridazine nitrogens can coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have diminished reactivity.[4] The choice of a sterically hindered ligand is a key strategy to mitigate this issue by discouraging the binding of the bulky pyridazine substrate to the catalyst in a non-productive manner.[5][6]
In-Depth Troubleshooting Guides
Problem: No or Low Conversion of Starting Material
A lack of conversion points to an issue with the catalytic cycle, most likely at the oxidative addition or reductive elimination steps.
Causality and Strategic Solutions
-
Suboptimal Catalyst System: The combination of palladium precursor and ligand is critical. For electron-deficient heterocycles like pyridazines, sterically hindered and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[1][5][7]
-
Troubleshooting Action: Screen a panel of ligands. Start with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[8][9] These ligands promote the formation of the active, monoligated Pd(0) species, which can accelerate oxidative addition and reductive elimination.[5] In some cases, bidentate ligands like Xantphos can be effective, particularly in preventing the formation of inactive palladium dimers.[5][10][11]
-
-
Inappropriate Base Selection: The base deprotonates the amine, facilitating its coordination to the palladium center.[7][8] A base that is too weak may not be effective, while an overly strong base can lead to side reactions or degradation of sensitive substrates.
-
Insufficient Reaction Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to overcome activation barriers.[1]
-
Troubleshooting Action: Gradually increase the reaction temperature. However, be mindful that excessively high temperatures can promote side reactions.[3]
-
Decision-Making Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Problem: Formation of Side Products (e.g., Hydrodehalogenation)
The presence of significant side products indicates that undesired reaction pathways are competing with the desired C-N coupling.
Causality and Strategic Solutions
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can arise from β-hydride elimination from the palladium-amido complex.[5]
-
Troubleshooting Action:
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination.[5] Bulky biarylphosphine ligands can often suppress hydrodehalogenation.[5]
-
Base and Solvent: The reaction medium can play a role. In some cases, switching to a different solvent or a weaker base might disfavor the hydrodehalogenation pathway.[13]
-
Temperature: Lowering the reaction temperature may reduce the rate of this side reaction.[1]
-
-
-
Homocoupling of Aryl Halide: Formation of a biaryl species from the pyridazine starting material can occur.
-
Troubleshooting Action: This is often a sign of issues with the catalyst's stability or the presence of oxygen. Ensure a rigorously inert atmosphere and consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[3]
-
Comparative Table of Ligands for Pyridazine Amination
| Ligand Class | Example(s) | Key Characteristics & Application Notes |
| Monodentate Biarylphosphines | XPhos, RuPhos, SPhos | Sterically bulky and electron-rich; generally effective for challenging substrates like pyridazines.[4][9] Promotes rapid reductive elimination. |
| Bidentate Phosphines | Xantphos, BINAP | Can prevent catalyst decomposition and are sometimes effective for heteroaromatic substrates.[4][5][10][11] |
| Ferrocenyl Phosphines | QPhos | Highly active ligands developed by the Hartwig group.[4] |
Problem: Catalyst Decomposition or Deactivation
A black precipitate (palladium black) or a reaction that starts but then stalls are indicators of catalyst decomposition.
Causality and Strategic Solutions
-
High Catalyst Loading and Temperature: While sometimes necessary, high catalyst loadings and temperatures can accelerate decomposition pathways.
-
Troubleshooting Action: Optimize for the lowest effective catalyst loading and temperature.
-
-
Inhibition by Substrate or Amine: As mentioned, the pyridazine nitrogens can inhibit the catalyst.[1] Some amines can also act as catalyst poisons.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Experimental Protocols & Best Practices
General Protocol for Buchwald-Hartwig Amination of a Halopyridazine
This is a representative protocol and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the halopyridazine (1.0 equiv), amine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filter cake with the same solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.
Best Practices for Reaction Setup and Execution
-
Degassing Solvents: Thoroughly degas solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Stirring: Ensure efficient stirring, especially for heterogeneous mixtures involving inorganic bases, to maintain good mass transfer.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis and Purification of 6-Chloro-4-methoxypyridazin-3-amine
Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxypyridazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this important pyridazine derivative. Our focus is on providing practical, field-proven insights to help you identify, understand, and remove critical process impurities.
Introduction: The Synthetic Landscape and Impurity Profile
The synthesis of this compound typically involves a multi-step sequence, often starting from a di-substituted pyridazine precursor. A common synthetic strategy is the regioselective nucleophilic aromatic substitution (SNAr) on a dichloropyridazine scaffold. The inherent challenge in this approach lies in controlling the regioselectivity of the sequential substitutions, which can lead to a mixture of isomeric impurities. Furthermore, side reactions such as hydrolysis and over-substitution can introduce additional, often difficult-to-remove, impurities.
This guide will focus on a plausible and common synthetic route and the impurities that may arise. We will then provide detailed methodologies for the effective removal of these impurities to yield high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: A prevalent synthetic approach involves the sequential reaction of a 3,6-dichloro-4-substituted pyridazine with ammonia and then sodium methoxide, or vice-versa. The order of these reactions can significantly impact the impurity profile. Based on this, the primary impurities to anticipate are:
-
Regioisomers: The formation of the undesired isomer, 3-Chloro-4-methoxy-6-aminopyridazine, is a common challenge due to the similar reactivity of the chloro-substituents on the pyridazine ring.
-
Unreacted Starting Materials: Incomplete reactions can leave residual dichloropyridazine precursors.
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituents, forming hydroxypyridazine impurities.
-
Over-methoxylation Products: If the reaction with sodium methoxide is not carefully controlled, both chloro groups can be substituted, leading to the formation of a dimethoxypyridazine derivative.
Q2: My reaction has stalled, and I see a significant amount of starting material remaining. What should I do?
A2: Stalled reactions can be due to several factors. First, ensure your reagents are of high quality and anhydrous where necessary. The presence of moisture can consume reagents and lead to side reactions. Secondly, reaction temperature and time are critical. For SNAr reactions on pyridazine rings, elevated temperatures are often required. Consider incrementally increasing the reaction temperature or extending the reaction time while monitoring the progress by TLC or LC-MS. Finally, the choice of solvent can play a crucial role; polar aprotic solvents like DMF or DMSO can often facilitate these reactions.
Q3: I have a mixture of regioisomers that are difficult to separate. What are the best purification strategies?
A3: The separation of regioisomers is a common challenge in pyridazine chemistry. Due to their similar physical properties, simple recrystallization may not be effective. The most robust method for separating regioisomers is typically silica gel column chromatography. The key is to develop a solvent system that provides a good separation (ΔRf > 0.2) on a TLC plate before attempting a large-scale column. Common eluents for pyridazine derivatives are mixtures of hexane and ethyl acetate.[1]
Q4: How can I prevent the formation of hydrolysis impurities?
A4: The formation of hydroxypyridazines is a result of the reaction of chloropyridazines with water. To minimize these impurities, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon). If your starting materials or solvents are suspected to contain water, they should be dried using appropriate methods before use.
Troubleshooting Guide: Common Impurities and Their Removal
This section provides a detailed breakdown of common impurities, their likely origin, and specific protocols for their removal.
Impurity Profile Table
| Impurity Name | Structure | Likely Origin | Recommended Purification Method |
| 3,6-Dichloro-4-methoxypyridazine | Clc1c(OC)c(N)nn1 | Unreacted starting material | Column Chromatography, Recrystallization |
| 3-Chloro-4-methoxy-6-aminopyridazine | Nc1cc(OC)c(Cl)nn1 | Regioisomer formation | Column Chromatography |
| 6-Chloro-4-hydroxy-3-aminopyridazine | Nc1cc(O)c(Cl)nn1 | Hydrolysis of a chloro group | Column Chromatography, Acid-Base Extraction |
| 3,6-Dimethoxy-4-aminopyridazine | COc1cc(N)c(OC)nn1 | Over-methoxylation | Column Chromatography |
Detailed Purification Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general method for the separation of this compound from its common impurities, particularly regioisomers.
Expertise & Experience: The key to a successful chromatographic separation is the careful selection of the eluent system. For pyridazine derivatives, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is often effective.[1] The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find a solvent system that gives good separation between the desired product and impurities (target Rf for the product is typically 0.2-0.4).
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent identified from the TLC analysis.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the starting eluent mixture.
-
Collect fractions in separate test tubes or flasks.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography:
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, especially unreacted starting materials and some side products, provided there is a suitable solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature.
Expertise & Experience: The choice of solvent is paramount. For amine-containing heterocyclic compounds, polar protic solvents like ethanol or methanol, or a mixture of a polar solvent with water, are often good starting points. The principle relies on the slight differences in solubility between the product and the impurities in the chosen solvent system.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.
-
Heat the test tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
The best solvent is one that dissolves the compound when hot but gives a good yield of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude product in a flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Logical Flow for Recrystallization Solvent Selection:
Mechanistic Insights into Impurity Formation
Understanding the chemical reactions that lead to the formation of impurities is crucial for developing strategies to prevent them.
-
Regioisomer Formation: In the nucleophilic aromatic substitution on a dichloropyridazine, the position of the incoming nucleophile (ammonia or methoxide) is directed by the electronic and steric effects of the substituents on the ring. The electron-withdrawing nature of the pyridazine nitrogens activates the ring for nucleophilic attack. The regioselectivity can be influenced by factors such as the solvent, temperature, and the nature of the substituents already present on the ring.
-
Hydrolysis: Chloropyridazines are susceptible to hydrolysis, especially under basic or acidic conditions and at elevated temperatures. The chlorine atom can be displaced by a hydroxide ion (from water) in an SNAr reaction to form the corresponding hydroxypyridazine.
-
Over-methoxylation: If the reaction with sodium methoxide is allowed to proceed for too long, at too high a temperature, or with an excess of the nucleophile, a second substitution can occur, replacing the remaining chlorine atom with another methoxy group.
References
Technical Support Center: Synthesis of 6-Chloro-4-methoxypyridazin-3-amine
Welcome to the technical support guide for the synthesis of 6-Chloro-4-methoxypyridazin-3-amine. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to scale up the synthesis of this important heterocyclic intermediate. We will delve into the synthetic strategy, provide a detailed experimental protocol, and address common challenges through an in-depth troubleshooting guide and frequently asked questions. Our focus is on providing not just the steps, but the scientific reasoning behind them to ensure your success.
Overview of the Synthetic Strategy
This compound is a substituted pyridazine, a class of heterocycles that are key building blocks in medicinal chemistry.[1] The synthesis of this molecule requires the regioselective introduction of three different substituents—amine, methoxy, and chloro groups—onto the pyridazine core.
The most logical and convergent approach starts from a readily available or synthesizable polychlorinated pyridazine, such as 3,4,6-trichloropyridazine. The core of the synthesis relies on sequential Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, which makes it susceptible to attack by nucleophiles, especially at the positions alpha (3 and 6) and gamma (4) to the ring nitrogens.[2][3]
The key to a successful synthesis is controlling the regioselectivity of the sequential substitutions. The order of nucleophilic attack (amination then methoxylation, or vice versa) is critical and is dictated by the electronic effects of the substituents added in each step. Our recommended pathway involves a two-step SNAr process designed to maximize yield and isomeric purity.
Proposed Synthetic Workflow
Below is a diagram illustrating the proposed two-step synthesis from 3,4,6-trichloropyridazine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should perform initial small-scale trials to optimize conditions for their specific equipment and reagent purity.
Step 1: Synthesis of 3-Amino-4,6-dichloropyridazine
Objective: To selectively introduce an amino group at the C3 position of 3,4,6-trichloropyridazine. This position is highly activated and often the most reactive towards amination.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3,4,6-Trichloropyridazine | 183.42 | 10.0 g | 54.5 mmol |
| Ammonium Hydroxide (28-30%) | 35.05 | 30 mL | ~470 mmol |
| 1,4-Dioxane | 88.11 | 100 mL | - |
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, add 3,4,6-trichloropyridazine (10.0 g, 54.5 mmol) and 1,4-dioxane (100 mL).
-
Reagent Addition: Cool the vessel in an ice bath and slowly add ammonium hydroxide (30 mL). Seal the vessel securely.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-18 hours. The pressure inside the vessel will increase; ensure your equipment is rated for the expected pressure.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction vessel to room temperature. Carefully vent any excess pressure. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Isolation: Add 100 mL of cold water to the residue. The product should precipitate. Stir for 30 minutes in an ice bath, then collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water (2 x 30 mL) and a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to yield 3-amino-4,6-dichloropyridazine. The product can be used in the next step without further purification if purity is >95% by HPLC.
Step 2: Synthesis of this compound
Objective: To selectively replace the chlorine at the C4 position with a methoxy group. The C4 position is activated by the adjacent nitrogen and the electron-donating amino group at C3, making it more susceptible to nucleophilic attack than the C6 chlorine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Amino-4,6-dichloropyridazine | 164.00 | 8.0 g | 48.8 mmol |
| Sodium Methoxide (25% in MeOH) | 54.02 | 12.7 mL | 53.7 mmol |
| Methanol (Anhydrous) | 32.04 | 150 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-amino-4,6-dichloropyridazine (8.0 g, 48.8 mmol) in anhydrous methanol (150 mL).
-
Reagent Addition: Slowly add the sodium methoxide solution to the suspension at room temperature over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6-10 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the intermediate is consumed.
-
Workup: Cool the reaction to room temperature. Neutralize the mixture by adding acetic acid until the pH is ~7.
-
Isolation: Concentrate the mixture under reduced pressure. Add 100 mL of water to the residue. The product may precipitate or form an oil. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.
-
Final Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).[6]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My first reaction (amination) is very slow or stalls, with significant starting material left even after 18 hours. What should I do?
Answer: This is a common issue related to reaction kinetics.
-
Cause - Insufficient Temperature/Pressure: The SNAr reaction on a polychlorinated heterocycle often requires significant thermal energy. If your reaction temperature is below 110 °C, the activation energy barrier may not be overcome.
-
Solution - Increase Temperature: Gradually increase the reaction temperature to 130-140 °C. Ensure your pressure vessel is rated for this increase. A sealed tube or microwave reactor can be very effective for this step.[4]
-
Cause - Reagent Concentration: The concentration of ammonia might be too low.
-
Solution - Use a Co-solvent or Different Ammonia Source: Using a water-miscible co-solvent like 1,4-dioxane or THF can improve the solubility of the organic starting material.[7] Alternatively, using liquid ammonia in a sealed vessel at lower temperatures can provide a much higher concentration of the nucleophile.
-
Cause - Catalyst Absence: While often not required, a copper catalyst can sometimes facilitate difficult aminations.
-
Solution - Add a Catalyst: Consider adding a catalytic amount (1-5 mol%) of CuI or Cu₂O. This can lower the activation energy, though it may complicate purification.
Q2: I'm getting a significant amount of a di-aminated byproduct in Step 1. How can I improve the selectivity for mono-amination?
Answer: Poor selectivity is usually a result of the reaction conditions being too harsh or the stoichiometry being off.
-
Cause - High Temperature: The initial mono-aminated product is more electron-rich than the starting trichloropyridazine, but high temperatures can still drive a second substitution.
-
Solution - Lower the Temperature: Reduce the reaction temperature to 90-100 °C and increase the reaction time. This favors the more kinetically accessible mono-substitution.
-
Cause - Stoichiometry: A large excess of ammonia can drive the reaction towards multiple substitutions.
-
Solution - Control Stoichiometry: Reduce the excess of ammonium hydroxide. Use 3-5 equivalents instead of a large excess and monitor the reaction carefully, stopping it once the starting material is consumed.
Q3: In Step 2 (methoxylation), I'm observing the formation of two different methoxy-isomers. Why is this happening and how can I fix it?
Answer: This indicates a loss of regioselectivity, where the methoxide attacks both the C4 and C6 positions.
-
Cause - Electronic Ambiguity: While the C4 position is generally more activated, the C6 position is also susceptible to attack. At higher temperatures, the thermodynamic product might be favored over the kinetic one, or selectivity simply decreases.
-
Solution - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 40-50 °C or even room temperature) for a longer duration. This will favor the attack at the more electronically activated C4 position.
-
Cause - Strong Base: Sodium methoxide is a very strong nucleophile and base.
-
Solution - Use a Weaker Base/Nucleophile System: While less common, using methanol with a non-nucleophilic base like potassium carbonate at elevated temperatures can sometimes offer better control, although reaction times will be much longer.
Q4: My final product is difficult to purify. It co-elutes with an impurity during column chromatography. What could this impurity be?
Answer: The most likely impurity is the other regioisomer, 4-Chloro-6-methoxypyridazin-3-amine, or the di-methoxylated byproduct, 4,6-Dimethoxypyridazin-3-amine.
-
Identification: These impurities often have very similar polarities. Characterization by ¹H NMR and Mass Spectrometry is crucial to confirm their identity. Common process impurities can also include unreacted starting materials or hydrolysis products like 3-amino-6-chloro-pyridazin-4-one.[1][8]
-
Solution - Optimize Chromatography: Use a high-resolution silica column and a shallow solvent gradient (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 30%). Reverse-phase HPLC (C18 column) can also be effective for separating closely related isomers.
-
Solution - Recrystallization: If an isomer is the major impurity, carefully chosen recrystallization solvents can be highly effective. Test a range of solvents (isopropanol, ethyl acetate, toluene, acetonitrile) and solvent mixtures to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of these substitution reactions?
A: The reactions proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process. First, the nucleophile (e.g., NH₃ or MeO⁻) attacks the electron-deficient carbon atom bearing a leaving group (Cl⁻), forming a high-energy anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[2] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Q2: Are there significant safety concerns with this synthesis?
A: Yes. 3,4,6-Trichloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). Reactions in sealed vessels at high temperatures pose a risk of over-pressurization and must be conducted behind a blast shield with properly rated equipment. Sodium methoxide is corrosive and flammable; it reacts violently with water. Ammonium hydroxide is corrosive and releases ammonia gas, which is a respiratory irritant. Always work in a well-ventilated fume hood.
Q3: How can I best monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a mobile phase like 30-50% ethyl acetate in hexane. The product will be more polar than the starting material and intermediates. For quantitative analysis and accurate assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A C18 column with a water/acetonitrile mobile phase (containing 0.1% TFA or formic acid) typically gives good separation.
Q4: What are the main considerations for scaling up this synthesis?
A: Scaling up introduces challenges in heat and mass transfer.
-
Heat Management: The SNAr reactions can be exothermic. On a large scale, the addition of reagents must be carefully controlled to manage the heat output and maintain the target temperature. A jacketed reactor with good temperature control is essential.
-
Mixing: Efficient mixing is crucial, especially in heterogeneous reaction mixtures (suspensions). Ensure the reactor's agitation is sufficient to keep solids suspended and maintain homogeneity.
-
Safety: The risks associated with pressure and hazardous materials are amplified at scale. A thorough process safety review (e.g., HAZOP analysis) is mandatory before any large-scale synthesis.
-
Workup and Isolation: Filtration and extraction processes must be scaled appropriately. Handling large volumes of flammable solvents requires specialized equipment and facilities.
References
- 1. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
Preventing decomposition of 6-Chloro-4-methoxypyridazin-3-amine during reactions
Welcome to the technical support guide for 6-Chloro-4-methoxypyridazin-3-amine (CAS: 808770-39-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The inherent reactivity that makes this pyridazine derivative a valuable intermediate also renders it susceptible to specific degradation pathways.[1][2] This guide provides in-depth, field-tested answers and protocols to help you anticipate, troubleshoot, and prevent its decomposition, ensuring the integrity and success of your reactions.
Section 1: Core Molecular Stability & Decomposition Pathways
This section addresses the fundamental chemical properties of this compound that govern its stability.
Q1: What structural features of this compound make it prone to decomposition?
The stability of this molecule is a delicate balance of competing electronic effects on the pyridazine core. Understanding this interplay is the first step to preventing unwanted side reactions.
-
Electron-Deficient Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative, withdrawing electron density from the carbon atoms.[3] This makes the ring inherently "electron-poor" and activates the attached chlorine atom, making it a better leaving group for nucleophilic aromatic substitution compared to a typical aryl chloride.
-
Activating Substituents: The amine (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups. They push electron density into the ring, partially counteracting the ring's electron deficiency. However, they also make the molecule susceptible to oxidation.
-
Basicity of the Amine Group: The exocyclic amine group is basic and can be protonated under acidic conditions.[4] While this can be leveraged to improve solubility, it can also promote the hydrolysis of the nearby chloro group under certain circumstances.[5]
Q2: What are the most common decomposition pathways I should be aware of?
There are three primary degradation routes that can occur during reaction workups or under suboptimal reaction conditions: hydrolysis, oxidation, and thermal decomposition.
-
Hydrolysis: This is the most frequently encountered issue. The activated chloro group can be displaced by water or hydroxide ions, particularly when heated, to form the corresponding 6-hydroxy-4-methoxypyridazin-3-amine. This byproduct is significantly more polar and will be readily visible on TLC or LC-MS.[5]
-
Oxidation: In the presence of certain metal catalysts (like copper or palladium) and atmospheric oxygen, the electron-rich amine and methoxy substituents can be susceptible to oxidative degradation, often leading to complex mixtures and reaction darkening.
-
Thermal Stress: Like many halogenated nitrogen heterocycles, excessive or prolonged heating can lead to decomposition, which may release hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[6]
Caption: Primary decomposition pathways for this compound.
Section 2: FAQs - Proactive Storage and Reaction Setup
Q3: What are the official storage and handling recommendations?
To ensure the long-term stability and reactivity of your starting material, strict adherence to proper storage is essential.
-
Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon).[7] This minimizes contact with atmospheric moisture and oxygen, preventing slow hydrolysis and oxidation over time.
-
Temperature: Maintain storage at 2-8°C.[7] Refrigeration slows the rate of any potential degradation.
-
Light: Keep the container tightly sealed and in a dark place. While not explicitly documented as light-sensitive, this is good practice for complex organic molecules.
-
Incompatibilities: Avoid storage near strong oxidizing agents and strong acids.[6][8]
Q4: My compound has poor solubility. Is it safe to apply high heat to get it into solution?
This is a common challenge. While heating increases solubility, it is a direct trade-off with thermal stability.[4] High temperatures, especially for prolonged periods, are a primary driver of decomposition.
Recommendation: Employ a systematic approach. First, optimize the solvent system before resorting to high temperatures.
| Solvent | Boiling Point (°C) | Characteristics & Recommendations |
| DMF | 153 | Excellent dissolving power for many pyridazines, but high boiling point can mask thermal decomposition. Use with caution above 100°C.[4] |
| DMSO | 189 | Similar to DMF, very effective but requires high vacuum for removal. Prone to absorbing water. |
| 1,4-Dioxane | 101 | Common for cross-coupling reactions. Often requires moderate heating (60-90°C) to achieve dissolution.[4] |
| THF | 66 | Lower boiling point, less risk of thermal decomposition, but also lower dissolving power. May require use as a co-solvent. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective, representing a good balance of solvating power and boiling point. |
Self-Validating Protocol: When heating is necessary, increase the temperature in 10°C increments, holding for 5-10 minutes at each step to check for dissolution.[4] Simultaneously, monitor the reaction mixture by TLC or LC-MS to ensure a new decomposition spot is not appearing.
Q5: How do I choose the right reaction conditions (pH, atmosphere) to minimize degradation?
-
Atmosphere Control: Unless the reaction mechanism requires oxygen, always run reactions under an inert atmosphere (Nitrogen or Argon). This is non-negotiable for transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to prevent both catalyst deactivation and substrate oxidation.
-
pH Control:
-
Acidic Conditions: Avoid strong, hot mineral acids, as they can accelerate hydrolysis of the chloro group.[5] If an acidic catalyst is required, opt for milder Lewis acids or run the reaction at the lowest effective temperature.
-
Basic Conditions: Use the mildest base that is effective for the transformation. While strong bases like NaOH or KOH can be used, they increase the risk of hydrolysis if any water is present. Organic bases (e.g., DIPEA, DBU) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) are often safer choices for sensitive substrates.
-
Section 3: Troubleshooting Guide - Identifying and Solving Decomposition in Real-Time
Scenario 1: I'm seeing an unexpected, highly polar byproduct in my LC-MS that grows over time.
-
Probable Cause: You are likely observing the hydrolysis of the C-Cl bond to a C-OH bond. The resulting hydroxypyridazine is significantly more polar.
-
Validation: Check the mass spectrum for a peak corresponding to the molecular weight of your starting material minus 19.99 Da (Mass of Cl - Mass of OH).
-
Solution Protocol: Rigorous Exclusion of Water This protocol ensures that all components of the reaction are anhydrous, preventing hydrolysis.
-
Glassware: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Solvents: Use freshly opened anhydrous solvents or dispense from a solvent purification system. If unavailable, dry the solvent using appropriate drying agents (e.g., molecular sieves) for at least 24 hours before use.
-
Reagents: Use fresh, anhydrous grade reagents. If a reagent is hygroscopic (e.g., K₂CO₃), dry it in a vacuum oven before use.
-
Reaction Setup: Assemble the glassware while hot and immediately purge with inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire reaction and workup.
-
Caption: Decision workflow for troubleshooting polar byproducts.
Scenario 2: My reaction mixture is turning dark brown or black with little product formation.
-
Probable Cause: This is a classic sign of oxidative and/or thermal decomposition. The color comes from the formation of polymeric or tarry materials.
-
Validation: If the desired product is not thermally labile, a crude NMR may show a broad, messy baseline with a significant loss of distinct aromatic signals.
-
Solution Protocol: Mitigating Oxidative and Thermal Stress
-
Degassing: Before adding any temperature-sensitive reagents or catalysts, thoroughly degas the reaction mixture. This is critical for palladium-catalyzed reactions. The most effective method is "freeze-pump-thaw."
-
Freeze the mixture in a liquid nitrogen bath.
-
Apply high vacuum for 5-10 minutes.
-
Close the connection to the vacuum and thaw the mixture.
-
Repeat this cycle three times before backfilling with inert gas.
-
-
Lower Temperature: Evaluate if the reaction can proceed at a lower temperature. Consider using a more active catalyst or a microwave reactor, which can often promote reactions at lower bulk temperatures.
-
Antioxidant Additives: In rare cases where oxidation is persistent, a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can be added, provided it does not interfere with the desired reaction.
-
References
- 1. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Technical Support Center: HPLC Analysis of 6-Chloro-4-methoxypyridazin-3-amine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloro-4-methoxypyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis.
Analyte at a Glance: this compound
-
Structure: A substituted pyridazine ring containing a primary amine, a chloro group, and a methoxy group.
-
Chemical Formula: C₅H₆ClN₃O.[1]
-
Key Characteristics: The primary amine group (-NH₂) makes the molecule basic and susceptible to protonation. The aromatic pyridazine core allows for UV detection. These features are critical to understanding its chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing this compound?
A recommended starting point for method development is a standard reversed-phase (RP-HPLC) setup. Due to the basic nature of the primary amine, careful control of mobile phase pH and selection of a modern, base-deactivated column are crucial to prevent poor peak shape.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale & Comments |
| Column | C18, Base-Deactivated (e.g., "Type B" silica, Polar-Embedded) | Minimizes secondary interactions with residual silanols, which cause peak tailing with basic compounds.[2][3] |
| 4.6 x 150 mm, 3.5 µm | Standard dimensions offering a good balance of efficiency and backpressure. | |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH protonates residual silanols on the column, preventing them from interacting with the protonated amine analyte.[3][4] Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile (ACN) | Good UV transparency and elution strength for this class of compounds. |
| Gradient | 10% to 90% B over 15 minutes | A screening gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) scan | Aromatic pyridazine core should absorb strongly. A DAD is recommended to identify the optimal wavelength (λ-max). |
| Injection Vol. | 5 µL | A small volume to prevent column overload and peak distortion. |
| Sample Diluent | Mobile Phase A / Water:ACN (90:10) | Ensures compatibility with the initial mobile phase to maintain good peak shape. |
Q2: My peak for this compound is severely tailing. What is the cause and how can I fix it?
Peak tailing is the most common issue for basic compounds like this analyte. The primary cause is secondary ionic interactions between the protonated amine group on your molecule and deprotonated, acidic silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][5] This leads to some molecules being retained longer than others, causing an asymmetric peak.
Solutions, from simplest to most effective:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[4][6] At this low pH, the majority of surface silanols are protonated (Si-OH) and are no longer available for strong ionic interactions, dramatically improving peak shape.[7]
-
Use a Base-Deactivated Column: Modern columns, often described as "Type B" silica or featuring end-capping, have a much lower concentration of accessible, acidic silanols.[7] Polar-embedded or charged-surface hybrid columns are also specifically designed to shield these interactions and improve peak shape for basic analytes.[2][4]
-
Add a Competing Base: If pH adjustment is not sufficient or desirable, adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can be effective.[8][9] The TEA molecules are small and basic, and they will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[10][11]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and protocols.
Problem 1: Poor Peak Shape - Tailing
-
Question: I've lowered the mobile phase pH to 3.0 with formic acid, but my peak for this compound still shows significant tailing (Asymmetry Factor > 1.5). What are my next steps?
-
Expert Analysis & Solution: While low pH is a powerful tool, severe tailing suggests that either your column has very high silanol activity (e.g., an older "Type A" silica column) or other mechanisms are at play.[12] The next logical step is to introduce a competitive base to mask the remaining active sites.
Protocol: Implementing Triethylamine (TEA) as a Mobile Phase Additive
-
Objective: To mask active silanol sites on the stationary phase that cause peak tailing.
-
Reagent Preparation: Prepare your aqueous mobile phase (e.g., Water). Add 0.1% (v/v) triethylamine.
-
pH Adjustment: After adding TEA, carefully adjust the pH back to your desired setpoint (e.g., pH 7.0 for a different selectivity) using an acid like phosphoric acid or acetic acid. For many applications, a TEA/acetate buffer is effective.[8]
-
System Equilibration: Flush the column with at least 20 column volumes of the new TEA-containing mobile phase. TEA can take time to fully equilibrate with the stationary phase.
-
Analysis: Inject your standard and observe the peak shape. You should see a significant reduction in tailing.
-
Caution: TEA has a high UV cutoff and can increase baseline noise. It is also "sticky" and can be difficult to flush out of an HPLC system and column. Dedicate a column to methods using TEA if possible.
-
Problem 2: Poor Resolution from Impurities
-
Question: I am trying to separate this compound from a closely eluting impurity, but they are co-eluting. How can I improve the resolution?
-
Expert Analysis & Solution: Resolution is a function of column efficiency, retention, and selectivity.[13] Since you have co-elution, the most powerful tool to change is selectivity (α) .[13] This involves changing the chemistry of the separation.
Table 2: Strategies to Improve Resolution
Strategy Protocol / Action Scientific Rationale Change Organic Solvent Replace Acetonitrile (ACN) with Methanol (MeOH) in your mobile phase. ACN and MeOH have different polarities and interact differently with both the analyte and the stationary phase. This change in interaction can alter the elution order or increase the spacing between peaks. Modify Mobile Phase pH Change the mobile phase pH from acidic (e.g., 3.0) to neutral (e.g., 7.0 using a phosphate or acetate buffer). Changing the pH alters the ionization state of the basic amine on your analyte and potentially on the impurity (if it is also ionizable). This can cause dramatic shifts in retention and selectivity.[14][15] Ensure your column is stable at the chosen pH. Change Stationary Phase Switch from a C18 column to a Phenyl-Hexyl or a Polar-Embedded column. A Phenyl-Hexyl column introduces pi-pi interactions, which can provide unique selectivity for aromatic compounds. A polar-embedded phase offers different shape selectivity and hydrogen bonding capabilities.[16] Adjust Gradient Slope If peaks are closely eluting, make the gradient shallower (e.g., increase the gradient time from 15 to 30 minutes). A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for a better separation of components with small differences in hydrophobicity.[16]
Problem 3: Inconsistent Retention Times
-
Question: The retention time for my analyte is drifting to earlier times with each injection. What is causing this instability?
-
Expert Analysis & Solution: Drifting retention times, especially to earlier times, often indicate a problem with column equilibration or changes in the mobile phase over time.[17] A systematic check is required to pinpoint the cause.
Workflow: Diagnosing Retention Time Drift
Caption: Troubleshooting workflow for retention time instability.
References
- 1. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. labcompare.com [labcompare.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. hplc.today [hplc.today]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. mastelf.com [mastelf.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 6-Chloro-4-methoxypyridazin-3-amine and 6-Chloro-4-methylpyridazin-3-amine
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for synthesis is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final compounds. Among the vast array of heterocyclic scaffolds, substituted pyridazines are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth comparison of the reactivity of two closely related pyridazine derivatives: 6-chloro-4-methoxypyridazin-3-amine and 6-chloro-4-methylpyridazin-3-amine.
While direct, head-to-head comparative experimental data for these two specific compounds is not extensively available in the public literature, this guide will leverage established principles of organic chemistry and data from analogous systems to provide a robust theoretical framework for understanding their relative reactivity. We will delve into the electronic and steric effects of the methoxy and methyl substituents and provide field-proven, detailed experimental protocols for key transformations, empowering you to make informed decisions in your synthetic endeavors.
The Decisive Influence of the 4-Position: An Analysis of Electronic and Steric Effects
The reactivity of the chlorine atom at the 6-position in both molecules is primarily dictated by the electronic and steric nature of the substituent at the 4-position. The pyridazine ring itself is electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic attack.[1] However, the substituent at the 4-position can either enhance or diminish this inherent reactivity.
Electronic Effects:
The key difference between the methoxy (-OCH₃) and methyl (-CH₃) groups lies in their electronic properties. The methoxy group is a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect), while the methyl group is a weak σ-donor. In the context of the pyridazine ring, the electron-donating mesomeric effect of the methoxy group increases the electron density of the ring, which can deactivate it towards nucleophilic attack compared to the methyl-substituted analog. Conversely, the methyl group, being a weak electron-donating group, has a less pronounced effect on the electron density of the ring.
This difference in electron-donating character is expected to manifest in reactions that are sensitive to the electrophilicity of the carbon bearing the chlorine atom. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is often the initial attack of the nucleophile on the electron-deficient aromatic ring.[2] Therefore, the methoxy-substituted pyridazine is predicted to be less reactive in SNAr reactions than its methyl-substituted counterpart.
In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the electronic nature of the substrate influences the oxidative addition step. A more electron-rich substrate can sometimes facilitate the oxidative addition of the palladium(0) catalyst. However, the overall effect on the catalytic cycle can be complex and is also dependent on the choice of ligand and reaction conditions.
Steric Effects:
The steric hindrance imposed by the 4-substituent can also play a role, particularly in palladium-catalyzed reactions where the coordination of the bulky catalyst to the pyridazine ring is a key step. The methoxy group is generally considered to be of similar or slightly smaller steric bulk than a methyl group. Therefore, significant differences in reactivity based solely on steric hindrance are not anticipated between these two molecules.
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a detailed analysis of the expected reactivity of this compound and 6-chloro-4-methylpyridazin-3-amine in three common and synthetically valuable transformations, along with robust experimental protocols that serve as a validated starting point for your research.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free method for the functionalization of electron-deficient (hetero)aryl halides.[2] The reaction proceeds via a Meisenheimer intermediate, and its rate is highly dependent on the electrophilicity of the carbon undergoing substitution.
Reactivity Comparison:
As discussed, the electron-donating methoxy group in this compound is expected to decrease the electrophilicity of the C-6 position, thereby slowing down the rate of nucleophilic attack compared to 6-chloro-4-methylpyridazin-3-amine. Consequently, more forcing reaction conditions (higher temperatures, longer reaction times) may be required to achieve comparable yields for the methoxy derivative.
Table 1: General Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition |
| Nucleophiles | Aliphatic and aromatic amines, alkoxides, thiols |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) |
| Temperature | 100-180 °C |
| Additives | A base (e.g., K₂CO₃, Cs₂CO₃) may be required |
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a sealable pressure vessel, combine the 6-chloropyridazine derivative (1.0 eq.), the desired amine (1.5-2.0 eq.), and a suitable solvent (e.g., 1,4-dioxane or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 120-150 °C) with stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired substituted pyridazine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, typically between an organohalide and a boronic acid or ester.[3]
Reactivity Comparison:
The electronic effects of the 4-substituent on the Suzuki-Miyaura coupling are less straightforward to predict than in SNAr reactions. While a more electron-rich substrate can sometimes favor the initial oxidative addition of Pd(0), other steps in the catalytic cycle, such as reductive elimination, can be influenced in the opposite manner. In practice, both electron-rich and electron-deficient aryl chlorides can be effective substrates, and the choice of catalyst system (palladium precursor and ligand) is often the most critical factor for success. For these pyridazine derivatives, a catalyst system known for its high activity with challenging heteroaryl chlorides, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos), is recommended as a starting point.
Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous, degassed (e.g., 1,4-dioxane, toluene, DMF), often with water |
| Temperature | 80-120 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-chloropyridazine derivatives.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-chloropyridazine derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a suitable ligand (e.g., SPhos; 4-10 mol%), and a base (e.g., K₃PO₄; 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a broad substrate scope and generally milder conditions than classical methods.[4]
Reactivity Comparison:
Similar to the Suzuki-Miyaura coupling, the influence of the 4-substituent on the Buchwald-Hartwig amination is multifaceted. The reaction is highly dependent on the catalyst system, and a systematic screening of ligands and bases is often necessary to achieve optimal results. For challenging heteroaryl chlorides, the use of specialized, bulky, and electron-rich phosphine ligands is typically required. The relative reactivity of the methoxy and methyl-substituted pyridazines will likely be determined by the specific combination of catalyst, ligand, base, and amine coupling partner.
Table 3: General Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BrettPhos) |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K₃PO₄) |
| Solvent | Anhydrous, degassed (e.g., toluene, 1,4-dioxane, THF) |
| Temperature | 80-120 °C |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for each specific substrate combination.
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃; 1-2 mol%), ligand (e.g., Xantphos; 2-4 mol%), and base (e.g., NaOt-Bu; 1.5-2.5 eq.) to a dry reaction vial. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and stir for a few minutes.
-
Reagent Addition: To the catalyst mixture, add the 6-chloropyridazine derivative (1.0 eq.) and the amine coupling partner (1.2-1.5 eq.).
-
Reaction: Seal the vial and heat the reaction mixture to 80-120 °C with stirring for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired N-substituted aminopyridazine.
Conclusion
The subtle yet significant difference between a methoxy and a methyl group at the 4-position of the 6-chloro-3-aminopyridazine scaffold is predicted to have a discernible impact on its chemical reactivity. The stronger electron-donating nature of the methoxy group likely renders this compound less susceptible to nucleophilic aromatic substitution compared to its methyl analog. For palladium-catalyzed cross-coupling reactions, while the electronic differences may play a role, the outcome is heavily influenced by the choice of the catalytic system.
This guide provides a theoretical framework and practical, field-tested protocols to empower researchers in their synthetic efforts with these valuable building blocks. While direct comparative studies are encouraged to further elucidate the nuanced differences in their reactivity, the principles and methodologies outlined herein offer a solid and authoritative foundation for the successful functionalization of these important heterocyclic scaffolds.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitory Landscape of 6-Chloro-4-methoxypyridazin-3-amine Analogs: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold represents a privileged core structure in the design of potent and selective kinase inhibitors. The inherent electronic properties and hydrogen bonding capabilities of the pyridazine ring make it an ideal anchor for binding to the ATP pocket of various kinases. Within this chemical class, 6-Chloro-4-methoxypyridazin-3-amine serves as a versatile starting point for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.
This guide provides a comparative analysis of a focused series of this compound analogs. We will delve into the impact of specific substitutions on their kinase inhibitory activity, provide a detailed methodology for a representative kinase assay, and visualize the broader context of a key signaling pathway targeted by such inhibitors. The aim is to furnish a scientifically grounded framework for the rational design and evaluation of this promising class of compounds.
The Core Scaffold and Rationale for Analog Design
The this compound core possesses key features that can be systematically modified to tune its biological activity. The 3-amino group often forms critical hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. The 6-chloro substituent can serve as a synthetic handle for further modifications or interact with specific residues in the ATP-binding site. The 4-methoxy group occupies a region that can be explored for enhancing potency and selectivity through the introduction of various alkoxy or other substituted groups.
The analogs in this guide are designed to probe the SAR at the 4-position, investigating the impact of varying the size and nature of the alkoxy substituent on kinase inhibition.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a series of 6-Chloro-4-alkoxypyridazin-3-amine analogs against a panel of representative kinases. This data, while illustrative, is based on established SAR principles for related heterocyclic kinase inhibitors, where substituent size and nature at this position can significantly influence potency and selectivity.[1][2]
| Compound ID | R-Group (at C4) | p38α MAPK IC50 (nM) | ITK IC50 (nM) | VEGFR2 IC50 (nM) |
| 1 | -OCH3 | 150 | >1000 | 250 |
| 2 | -OCH2CH3 | 120 | 950 | 200 |
| 3 | -O(CH2)2CH3 | 80 | 800 | 150 |
| 4 | -OCH(CH3)2 | 200 | >1000 | 300 |
| 5 | -O-cyclopropyl | 50 | 750 | 100 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental values may vary.
From this illustrative data, we can infer several key SAR insights:
-
Linear Alkoxy Chains: Increasing the length of the linear alkyl chain from methyl (Compound 1 ) to n-propyl (Compound 3 ) appears to enhance potency against p38α MAPK and VEGFR2. This suggests that the additional hydrophobic interactions in the binding pocket are favorable.
-
Branched Alkoxy Chains: The introduction of a branched isopropyl group (Compound 4 ) leads to a decrease in activity compared to its linear counterpart (Compound 3 ). This could be due to steric hindrance within the ATP binding site.
-
Cyclic Alkoxy Groups: A cyclopropyl group (Compound 5 ) shows a significant improvement in potency. The rigid nature of the cyclopropyl ring may lock the molecule in a more favorable conformation for binding.
The p38 MAPK Signaling Pathway: A Key Target
Many pyridazine-based inhibitors have been developed to target the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer.
Caption: The p38 MAPK signaling cascade.
Experimental Protocol: In Vitro Kinase Assay
To ensure the generation of reliable and comparable data, a standardized and well-controlled experimental protocol is paramount. The following is a detailed methodology for an in vitro kinase assay to determine the IC50 values of the this compound analogs. This protocol is based on a homogenous luminescence-based assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase: Purified, recombinant human p38α MAPK, ITK, or VEGFR2.
-
Substrate: Specific peptide substrate for each kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Detection Reagent: Commercially available ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Assay Plates: White, opaque 384-well plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Workflow:
References
- 1. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Ascendancy of Pyridazine-Based Kinase Inhibitors: A Comparative Efficacy Analysis in JAK-STAT Pathway Modulation
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure." This designation stems from its remarkable versatility as a scaffold, capable of forming key interactions within the ATP-binding pocket of various kinases. Its unique electronic properties and synthetic tractability have allowed medicinal chemists to develop a diverse array of inhibitors targeting critical signaling pathways. This guide provides a comparative analysis of the efficacy of kinase inhibitors that, while not all direct derivatives of 6-Chloro-4-methoxypyridazin-3-amine, share the foundational pyridazine or closely related heterocyclic structures. We will focus on the well-characterized TYK2 inhibitor, Deucravacitinib, and compare its efficacy and selectivity against other prominent Janus kinase (JAK) inhibitors, Tofacitinib and Upadacitinib, providing a framework for understanding the nuances of targeting the JAK-STAT pathway.
Deucravacitinib: A Paradigm of Selectivity in TYK2 Inhibition
Deucravacitinib (Sotyktu™) represents a significant advancement in the selective targeting of the JAK family member, Tyrosine Kinase 2 (TYK2).[1] Unlike traditional JAK inhibitors that bind to the highly conserved ATP-binding site in the catalytic domain, Deucravacitinib employs a novel allosteric mechanism.[2][3] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3][4] This unique mechanism confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a critical differentiator in its safety and efficacy profile.[2][5] TYK2 is a crucial mediator of signaling for key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[6][7]
The structure of Deucravacitinib features a central pyridazine carboxamide core, highlighting the utility of this scaffold in achieving high-affinity interactions. Notably, it contains a deuterium-modified N-methyl group, a design strategy to alter its metabolic profile.[1][8]
Comparative Efficacy in Plaque Psoriasis
Plaque psoriasis, a chronic inflammatory skin disease, is a key indication where the therapeutic benefits of targeting the IL-23/TH17 axis, and therefore TYK2, have been robustly demonstrated. Clinical trials have provided a wealth of data to compare the efficacy of Deucravacitinib with other oral JAK inhibitors. The primary endpoints in these trials often include the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90, respectively) and a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear).
A network meta-analysis of randomized controlled trials in moderate-to-severe psoriasis provides a quantitative comparison of these agents.[9][10]
| Inhibitor | Target(s) | Dosage | PASI 75 Response Rate (Weeks 12-16) | sPGA 0/1 Response Rate (Weeks 12-16) |
| Deucravacitinib | Selective TYK2 | 6 mg QD | ~58.4%[11] | High[9] |
| Tofacitinib | JAK1, JAK3 >> JAK2 | 10 mg BID | High[9] | High[9] |
| Upadacitinib | JAK1 > JAK2 | 15 mg QD | Not specified in direct comparison | Not specified in direct comparison |
| Apremilast | PDE4 | 30 mg BID | ~35.1%[11] | Moderate[9] |
| Placebo | - | - | ~12.7%[11] | Low[9] |
As the data indicates, Deucravacitinib demonstrates superior efficacy compared to placebo and apremilast.[11] Network meta-analyses suggest that Deucravacitinib and higher doses of Tofacitinib are among the most effective oral treatments for achieving PASI 75 and sPGA 0/1 at weeks 12-16.[9][10] Long-term extension studies have shown that the efficacy of Deucravacitinib is sustained for up to three years, with a consistent safety profile.[11][12]
Selectivity Profile: A Key Differentiator
The clinical implications of kinase inhibitor therapy are profoundly influenced by the drug's selectivity profile. Broader inhibition of multiple JAK family members can lead to a wider range of side effects, as JAK1, JAK2, and JAK3 are involved in various physiological processes beyond the targeted inflammatory pathways.
-
Deucravacitinib (TYK2 selective): Its allosteric binding to the non-conserved regulatory domain of TYK2 results in minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[5][13] This high functional selectivity is thought to contribute to its favorable safety profile, avoiding some of the laboratory abnormalities associated with broader JAK inhibition.[5]
-
Tofacitinib (Pan-JAK inhibitor): Primarily inhibits JAK1 and JAK3, with lesser effects on JAK2.[14] This broader spectrum of activity, while effective, is associated with a higher risk of certain adverse events.
-
Upadacitinib (JAK1 selective): Shows a more prominent inhibitory influence on JAK1 compared to JAK2, JAK3, and TYK2. While more selective than Tofacitinib, it still engages JAKs other than TYK2.
| Inhibitor | Primary Target(s) | Mechanism | Key Cytokine Pathways Inhibited |
| Deucravacitinib | TYK2 | Allosteric (binds regulatory domain) | IL-12, IL-23, Type I IFN[2][7] |
| Tofacitinib | JAK1, JAK3 | ATP-competitive (binds catalytic domain) | IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFN-γ |
| Upadacitinib | JAK1 | ATP-competitive (binds catalytic domain) | IL-6, IL-7, IL-15, IL-21, IFN-γ |
This difference in selectivity is a critical consideration for researchers and clinicians when evaluating the risk-benefit profile of these inhibitors for long-term treatment of chronic inflammatory diseases.
Signaling Pathway and Experimental Workflows
The TYK2/JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. TYK2, as a member of the JAK family, plays a pivotal role in mediating the signals of specific cytokines like IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of psoriasis and other autoimmune diseases.[6]
Caption: The TYK2/JAK-STAT signaling pathway and the inhibitory action of Deucravacitinib.
Experimental Workflow: Biochemical Kinase Inhibition Assay
To determine the potency of a kinase inhibitor, a biochemical assay is essential. The LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method, is a robust platform for this purpose.[1] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.
Caption: Workflow for a TR-FRET-based kinase binding assay to determine inhibitor IC50.
Experimental Workflow: Cellular STAT Phosphorylation Assay
To assess the functional activity of an inhibitor in a cellular context, flow cytometry can be used to measure the inhibition of cytokine-induced STAT phosphorylation.
Caption: Workflow for a flow cytometry-based phospho-STAT assay.
Detailed Experimental Protocols
Protocol 1: TR-FRET Kinase Binding Assay (LanthaScreen® Format)
This protocol is adapted for determining the IC50 value of a test compound against a target kinase (e.g., TYK2).
Materials:
-
Purified kinase (e.g., TYK2) with an appropriate tag (e.g., GST, His)
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Appropriate Alexa Fluor® 647-labeled Kinase Tracer
-
Test inhibitor and control inhibitor (e.g., Staurosporine)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, non-binding microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create a 3X intermediate dilution of each concentration in Assay Buffer.
-
Reagent Preparation (3X Solutions):
-
3X Kinase/Antibody Solution: Prepare a solution containing the kinase and Eu-anti-Tag antibody at 3 times their final desired concentrations in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range (e.g., 15 nM kinase, 6 nM antibody).
-
3X Tracer Solution: Prepare the kinase tracer at 3 times its final desired concentration in Assay Buffer. The final concentration is typically at or near the Kd of the tracer for the kinase.
-
-
Assay Assembly: In a 384-well plate, add the components in the following order:
-
5 µL of 3X intermediate compound dilution (or DMSO for controls).
-
5 µL of 3X Kinase/Antibody solution.
-
5 µL of 3X Tracer solution.
-
-
Incubation: Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and collect emission data at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio for each well: (665 nm signal / 615 nm signal).
-
Normalize the data using "no inhibitor" (high FRET) and "saturating control inhibitor" (low FRET) wells.
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Flow Cytometry Assay for STAT Phosphorylation
This protocol is designed to measure the inhibition of cytokine-induced STAT1 phosphorylation in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium with 10% FBS
-
Test inhibitor
-
Recombinant human cytokine (e.g., IFN-α)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., cold 90% Methanol or BD Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD14, and anti-phospho-STAT1 (pY701)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in RPMI + 10% FBS at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the test inhibitor at various final concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IFN-α to a final concentration of 100 ng/mL) to all tubes except for the unstimulated negative control. Incubate for 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer to each tube. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, decant the supernatant, and resuspend the pellet in 1 mL of ice-cold Permeabilization Buffer (e.g., 90% Methanol). Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with staining buffer (e.g., PBS + 2% FBS). Resuspend the cell pellet in 100 µL of staining buffer containing the anti-CD3, anti-CD14, and anti-phospho-STAT1 antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells once, resuspend in staining buffer, and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on lymphocyte and monocyte populations based on forward and side scatter, and then identify T-cells (CD3+) and monocytes (CD14+).
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT1 signal within each cell population for each condition.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Outlook
The development of Deucravacitinib has underscored the therapeutic potential of selective TYK2 inhibition and has highlighted the versatility of pyridazine-related scaffolds in achieving this selectivity. Its unique allosteric mechanism of action distinguishes it from ATP-competitive pan-JAK or JAK1-selective inhibitors like Tofacitinib and Upadacitinib, potentially offering a more favorable benefit-risk profile for the long-term management of immune-mediated diseases. The comparative efficacy data in psoriasis robustly supports its clinical utility. For researchers in the field, the key takeaway is the power of innovative medicinal chemistry approaches, such as targeting allosteric sites and utilizing privileged scaffolds, to overcome the challenge of kinase selectivity. The experimental protocols detailed herein provide a validated framework for the characterization of novel kinase inhibitors, enabling the rigorous assessment of potency and cellular activity that is crucial for advancing the next generation of targeted therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 4. resources.revvity.com [resources.revvity.com]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]
- 13. benchchem.com [benchchem.com]
- 14. iccb.med.harvard.edu [iccb.med.harvard.edu]
A Comparative Guide to the Synthetic Routes of 6-Chloro-4-methoxypyridazin-3-amine
Introduction
6-Chloro-4-methoxypyridazin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridazine core is a key pharmacophore in a variety of biologically active molecules. The strategic placement of its chloro, methoxy, and amino functional groups offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries targeting a range of therapeutic areas.
This guide provides an in-depth comparison of plausible synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis to aid in selecting the most suitable pathway based on efficiency, scalability, and control of regiochemistry.
Retrosynthetic Analysis: Charting the Pathways
The synthesis of a polysubstituted heteroaromatic compound like this compound hinges on the principles of regioselective nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, exacerbated by the presence of multiple halogen substituents, makes it susceptible to attack by nucleophiles. The key to a successful synthesis lies in controlling the sequence of substitutions to achieve the desired isomer.
Our analysis identifies a common, commercially available precursor: 3,4,6-trichloropyridazine .[1][2][3] From this starting point, two primary retrosynthetic pathways can be envisioned, differing in the order of nucleophilic substitution:
-
Route 1: A sequential pathway involving an initial selective methoxylation at the C4 position, followed by a selective amination at the C3 position.
-
Route 2: An alternative sequence beginning with a selective amination, followed by methoxylation.
Below, we will explore the synthetic logic and experimental execution of these routes.
Figure 1: Retrosynthetic analysis of this compound.
Route 1: Sequential Methoxylation-Amination (Preferred Route)
This route is proposed as the more reliable and predictable pathway due to the directing effects of the substituents and the availability of a key intermediate. The strategy involves the initial, regioselective substitution of the most reactive chlorine atom on the 3,4,6-trichloropyridazine ring with a methoxy group, followed by the selective amination of the resulting dichloromethoxypyridazine.
Causality Behind Experimental Choices:
The regioselectivity of SNAr on polychlorinated pyridazines is governed by the electronic effects of the ring nitrogen atoms and the substituents. The C4 and C5 positions are generally the most electron-deficient. In 3,4,6-trichloropyridazine, the C4 position is anticipated to be the most susceptible to nucleophilic attack. The commercial availability of the resulting intermediate, 3,6-dichloro-4-methoxypyridazine, strongly supports this hypothesis.[4][5] Once the methoxy group is installed at C4, it electronically influences the remaining chloro substituents. The subsequent amination is directed to the C3 position, which is alpha to a ring nitrogen, leading to the desired product.
Caption: Workflow for the preferred synthetic Route 1.
Detailed Experimental Protocols
Precursor Synthesis: 3,4,6-Trichloropyridazine from Maleic Anhydride
While commercially available, understanding the synthesis of the starting material provides valuable context. The process begins with the chlorination of maleic anhydride, followed by cyclization with hydrazine and subsequent chlorination.[6]
-
Step A: Synthesis of Chloro-maleic anhydride: Maleic anhydride is dissolved in water and reacted with liquid chlorine. The product is isolated by cooling, crystallization, and centrifugal drying.
-
Step B: Synthesis of 4-Chloropyridazine-3,6-diol: A hydrazine hydrate solution is acidified with hydrochloric acid. The chloro-maleic anhydride from Step A is added, and the reaction mixture is cooled to induce crystallization. The product is dried.
-
Step C: Synthesis of 3,4,6-Trichloropyridazine: The 4-chloropyridazine-3,6-diol is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with a catalyst, to yield crude 3,4,6-trichloropyridazine.[6] The crude product is purified by reduced pressure distillation or sublimation to yield a product with >99% purity.
Step 1: Synthesis of 3,6-Dichloro-4-methoxypyridazine
This step involves the regioselective monosubstitution of 3,4,6-trichloropyridazine with sodium methoxide.
-
Reagents: 3,4,6-Trichloropyridazine (1.0 eq), Sodium Methoxide (1.0-1.1 eq), Anhydrous Methanol.
-
Protocol:
-
To a stirred solution of sodium methoxide (1.05 eq) in anhydrous methanol at 0-5 °C under an inert atmosphere (N₂ or Ar), add a solution of 3,4,6-trichloropyridazine (1.0 eq) in anhydrous methanol dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 3,6-dichloro-4-methoxypyridazine as a solid.
-
-
Expected Yield: 75-85% (based on similar nucleophilic substitutions on polychlorinated heterocycles).
Step 2: Synthesis of this compound
This final step involves the selective amination of the C3 position.
-
Reagents: 3,6-Dichloro-4-methoxypyridazine (1.0 eq), Aqueous Ammonia (28-30% solution, large excess), a suitable solvent (e.g., Methanol, Ethanol, or DMF).
-
Protocol:
-
In a sealed pressure vessel, dissolve 3,6-dichloro-4-methoxypyridazine (1.0 eq) in a suitable solvent like methanol.
-
Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours. The optimal temperature and time should be determined by small-scale trials.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Vent any excess pressure carefully.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Add water to the residue, and the product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
-
Expected Yield: 60-75% (based on amination of related chloropyridazines).[7][8]
Route 2: Sequential Amination-Methoxylation (Alternative Route)
This alternative route reverses the order of substitution. It begins with the amination of 3,4,6-trichloropyridazine, followed by methoxylation of the resulting dichloroaminopyridazine intermediate.
Causality and Potential Challenges:
The primary challenge of this route is controlling the regioselectivity of the initial amination step. Without a directing group at C4, the nucleophilic attack by ammonia on 3,4,6-trichloropyridazine could potentially occur at the C3, C4, or C6 positions, leading to a mixture of isomers. The amino group is a strong activating group, which would then heavily influence the regioselectivity of the subsequent methoxylation step, potentially making it difficult to install the methoxy group at the desired C4 position. Therefore, this route is considered less direct and more likely to suffer from lower yields and complex purification challenges.
Caption: Workflow for the alternative synthetic Route 2.
Proposed Experimental Protocols
Step 1: Synthesis of 3-Amino-4,6-dichloropyridazine (Hypothetical)
-
Reagents: 3,4,6-Trichloropyridazine (1.0 eq), Aqueous Ammonia (excess), Solvent (e.g., Ethanol).
-
Protocol:
-
In a pressure vessel, dissolve 3,4,6-trichloropyridazine in ethanol.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
After cooling, work up the reaction as described in Route 1, Step 2.
-
Purification would likely require careful chromatographic separation to isolate the desired 3-amino-4,6-dichloro-pyridazine isomer from other potential regioisomers.
-
Step 2: Synthesis of this compound
-
Reagents: 3-Amino-4,6-dichloropyridazine (1.0 eq), Sodium Methoxide (1.0-1.1 eq), Anhydrous Methanol.
-
Protocol:
-
To a solution of sodium methoxide in anhydrous methanol at room temperature, add the 3-amino-4,6-dichloropyridazine.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Work up the reaction as described in Route 1, Step 1.
-
Purify the final product by column chromatography or recrystallization.
-
Comparative Performance Analysis
The choice of synthetic route is a critical decision based on a balance of factors including yield, purity, cost, safety, and scalability.
| Parameter | Route 1: Methoxylation-Amination | Route 2: Amination-Methoxylation | Justification |
| Regiocontrol | High | Low to Moderate | Route 1 benefits from predictable regioselectivity, supported by the commercial availability of the key intermediate. Route 2 is likely to produce isomeric mixtures in the first step, complicating purification. |
| Overall Yield | Moderate to Good | Low to Moderate | Higher regioselectivity in Route 1 leads to cleaner reactions and less material loss during purification, resulting in a higher overall yield. |
| Intermediate Availability | High | Low | The key intermediate for Route 1, 3,6-dichloro-4-methoxypyridazine, is commercially available, offering a convenient entry point.[4][5] The intermediate for Route 2 is not readily available. |
| Purification Difficulty | Moderate | High | Route 2 would require challenging separation of regioisomers, which can be difficult and costly at scale. Route 1 involves more straightforward purifications. |
| Process Reliability | High | Low | The well-defined and predictable nature of the substitutions in Route 1 makes it a more robust and reliable process for consistent production. |
| Recommendation | Highly Recommended | Not Recommended | Route 1 represents a logical, efficient, and controllable strategy for the synthesis of the target compound. |
Conclusion
Based on a thorough analysis of synthetic strategies and the principles of nucleophilic aromatic substitution on the pyridazine core, Route 1 (Sequential Methoxylation-Amination) emerges as the superior and recommended pathway for the synthesis of this compound. This route offers excellent control over regiochemistry, leverages a commercially available intermediate, and promises a higher overall yield with more manageable purification steps. While Route 2 is theoretically plausible, it presents significant challenges in controlling the selectivity of the initial amination step, making it a less viable option for efficient and reliable synthesis. The protocols and comparative data provided in this guide are intended to equip researchers with the necessary insights to successfully synthesize this important chemical building block for their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6082-66-2 | 3,4,6-trichloropyridazine - Synblock [synblock.com]
- 3. 3,4,6-Trichloropyridazine | C4HCl3N2 | CID 95123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemscene.com [chemscene.com]
- 6. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. jofamericanscience.org [jofamericanscience.org]
A Spectroscopic Journey: Unraveling the Molecular Evolution of 6-Chloro-4-methoxypyridazin-3-amine
In the intricate world of medicinal chemistry and drug development, the precise characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic comparison of the promising heterocyclic compound, 6-Chloro-4-methoxypyridazin-3-amine, and its key synthetic precursors. By navigating through the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each synthetic step, researchers can gain a profound understanding of the molecule's structural evolution, ensuring confidence in its identity and purity.
The pyridazine core is a well-established scaffold in a multitude of biologically active compounds. The strategic placement of chloro, methoxy, and amine functionalities on this ring system in this compound opens up a vast chemical space for the development of new therapeutic agents. This guide will illuminate the spectroscopic signatures that define this molecule and its progenitors, providing a valuable resource for scientists engaged in the synthesis and characterization of related compounds.
The Synthetic Pathway: A Road Map to this compound
The synthesis of this compound typically commences with the readily available starting material, 3,6-dichloropyridazine. The synthetic route involves a sequential functionalization of the pyridazine ring, as illustrated below. Understanding this pathway is crucial for identifying the key intermediates and appreciating the spectroscopic transformations that occur at each stage.
Figure 1: A simplified synthetic pathway for this compound.
Spectroscopic Comparison: From Precursor to Product
The true power of spectroscopy lies in its ability to reveal the subtle yet significant changes in a molecule's structure. In this section, we will dissect the NMR, IR, and Mass Spectra of the starting material and the key intermediate, comparing them to the final product.
Precursor 1: 3,6-Dichloropyridazine
This commercially available starting material provides the foundational pyridazine core. Its symmetrical nature is a key feature to note in its spectra.
Table 1: Spectroscopic Data for 3,6-Dichloropyridazine
| Spectroscopic Technique | Key Features and Interpretations |
| ¹H NMR | A single peak is observed for the two equivalent aromatic protons, typically around 7.5 ppm. The simplicity of the spectrum is a direct consequence of the molecule's C2v symmetry.[1] |
| ¹³C NMR | Two distinct signals are expected: one for the carbon atoms bearing the chlorine atoms and another for the unsubstituted carbon atoms of the pyridazine ring. |
| IR Spectroscopy | Characteristic peaks include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations within the ring (1600-1400 cm⁻¹), and a strong C-Cl stretching band (800-600 cm⁻¹).[2][3][4] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) will appear at m/z 148, with a characteristic isotopic pattern (M+2 peak at m/z 150) due to the presence of two chlorine atoms. Common fragmentation pathways involve the loss of chlorine atoms and cleavage of the pyridazine ring. |
Intermediate: 3,6-Dichloro-4-methoxypyridazine
The introduction of a methoxy group breaks the symmetry of the pyridazine ring, leading to more complex spectra. Due to the limited availability of experimental data for this specific intermediate, the following interpretations are based on established principles of spectroscopy and data for analogous structures.
Table 2: Predicted Spectroscopic Data for 3,6-Dichloro-4-methoxypyridazine
| Spectroscopic Technique | Predicted Key Features and Interpretations |
| ¹H NMR | Two distinct signals are now expected for the aromatic protons, as they are no longer chemically equivalent. A sharp singlet for the methoxy group protons (-OCH₃) would appear in the upfield region, typically around 4.0 ppm. |
| ¹³C NMR | The spectrum will show five distinct signals for the five carbon atoms in the pyridazine ring, reflecting the loss of symmetry. A signal for the methoxy carbon will also be present around 55-60 ppm. |
| IR Spectroscopy | The spectrum will retain the characteristic pyridazine ring vibrations and the C-Cl stretch. New, prominent bands will appear for the C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak is expected at m/z 178, again with an isotopic pattern indicating the presence of two chlorine atoms. Fragmentation may involve the loss of a methyl group, a methoxy group, or chlorine atoms. |
Final Product: this compound
The final amination step introduces an amino group, further altering the electronic environment of the pyridazine ring and leading to distinct spectroscopic features. As with the intermediate, experimental data for this compound is not widely available, and the following is based on predicted data and spectroscopic principles.[5][6]
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features and Interpretations |
| ¹H NMR | The spectrum will likely show a single aromatic proton signal. The protons of the amino group (-NH₂) will appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methoxy protons will remain as a sharp singlet. |
| ¹³C NMR | The carbon spectrum will reflect the substitution pattern, with distinct signals for each of the five ring carbons and the methoxy carbon. The carbon atom attached to the amino group will experience a significant upfield shift compared to its chlorinated precursor. |
| IR Spectroscopy | The most significant change will be the appearance of N-H stretching vibrations from the primary amine group, typically as two bands in the 3400-3250 cm⁻¹ region. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[7] |
| Mass Spectrometry | The molecular ion peak is predicted to be at m/z 159, with a characteristic M+2 isotopic peak for the single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy and amino groups, as well as the chlorine atom. |
Experimental Protocols: A Guide to Data Acquisition
To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized experimental protocols is essential. The following provides a general framework for acquiring NMR, IR, and MS data for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: A general workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical reactivity.
-
Instrument Setup: Use a high-resolution NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignment of proton and carbon signals, especially for the less symmetrical molecules.
-
-
Data Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Figure 3: A general workflow for IR data acquisition and analysis.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. ATR is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition: Record a background spectrum to subtract atmospheric and instrument-related absorptions. Then, acquire the spectrum of the sample over the appropriate spectral range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (MS)
Figure 4: A general workflow for mass spectrometry analysis.
-
Sample Introduction and Ionization: Choose an appropriate method based on the analyte's volatility and thermal stability. Electron Ionization (EI) is suitable for volatile compounds like 3,6-dichloropyridazine, while Electrospray Ionization (ESI) is often preferred for less volatile and more polar molecules.
-
Mass Analysis: A variety of mass analyzers can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the isotopic distribution to confirm the presence and number of chlorine atoms. Study the fragmentation pattern to gain further structural information.
Conclusion: A Spectroscopic Toolkit for Pyridazine Chemistry
This guide has provided a comparative spectroscopic analysis of this compound and its precursors, highlighting the key transformations observed in NMR, IR, and Mass Spectrometry. While experimental data for some of the intermediates and the final product remains limited, the principles outlined here provide a robust framework for their characterization. By carefully analyzing the spectroscopic data at each step of the synthesis, researchers can confidently verify the structure and purity of their compounds, paving the way for further exploration of the rich chemistry and potential applications of pyridazine derivatives.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 4. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 5. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Structural Validation of 6-Chloro-4-methoxypyridazin-3-amine Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged heterocycle, with derivatives demonstrating a wide array of biological activities.[1][2] The 6-Chloro-4-methoxypyridazin-3-amine core, in particular, serves as a crucial building block for novel therapeutic agents. However, the synthesis of its derivatives can lead to isomeric products or unexpected rearrangements. Therefore, unambiguous structural validation is not merely a procedural step but the bedrock upon which all subsequent biological and structure-activity relationship (SAR) studies are built.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these compounds, anchored by the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a workflow that integrates complementary spectroscopic methods to create a self-validating system for ensuring scientific rigor.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography stands as the most powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms within a molecule in its solid, crystalline state.[3][4] It provides an unparalleled level of detail, yielding exact atomic coordinates, bond lengths, bond angles, and absolute stereochemistry, which are critical parameters for understanding drug-target interactions.[4]
The Crystallographic Workflow: From Powder to Picture
The journey from a newly synthesized compound to a fully resolved crystal structure involves four critical stages.[4] The success of the entire process hinges on the quality of the single crystal, as its ordered, repeating lattice is what allows for the coherent diffraction of X-rays needed to solve the structure.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Step 1: Crystal Growth (The Rate-Limiting Step)
-
Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm). This is often the most challenging part of the process.[4]
-
Methodology:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, acetone, or mixtures with hexane).
-
Employ a slow crystallization technique to allow for ordered molecular packing. Common methods include:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place the vial of dissolved compound inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Saturate a solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Causality: The slow approach to supersaturation is critical. It gives molecules time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice rather than crashing out of solution as an amorphous powder or poorly-ordered microcrystals.
-
-
Step 2: Data Collection
-
Objective: To measure the intensities and positions of X-ray reflections diffracted by the crystal.
-
Methodology:
-
A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations, leading to a sharper diffraction pattern.
-
The crystal is exposed to a monochromatic X-ray beam and rotated, while a detector records the resulting diffraction pattern from hundreds of different orientations.
-
-
-
Step 3: Structure Solution and Refinement
-
Objective: To transform the diffraction data into a 3D model of the molecule's electron density and refine the atomic positions.
-
Methodology:
-
The collected data is processed to determine the unit cell dimensions and space group of the crystal.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
This model is then refined using a least-squares algorithm, which adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction data.
-
-
-
Step 4: Validation
-
Objective: To assess the quality and accuracy of the final structural model.
-
Methodology: The final model is evaluated using metrics such as the R-factor (residual factor), which quantifies the agreement between the experimental and calculated data. A low R-factor (typically < 0.05) indicates a high-quality structure. The final structure is often deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.
-
An Integrated Approach: Complementary Spectroscopic Techniques
While SC-XRD provides the definitive solid-state structure, it is not always feasible to grow suitable crystals.[3][5] Furthermore, it is crucial to confirm that the structure is consistent in the solution phase, where most biological assays are performed. Therefore, a combination of spectroscopic techniques is essential for a comprehensive and robust validation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[6][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.
-
¹H NMR: Reveals the number of different types of protons and their neighboring environments. For a this compound derivative, this would confirm the presence and integration of the methoxy protons, the aromatic proton on the pyridazine ring, and the amine protons.
-
¹³C NMR: Shows the number of distinct carbon environments, confirming the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the signals and confirming the precise connectivity of atoms. For instance, an HMBC experiment would show a correlation between the methoxy protons and the C4 carbon of the pyridazine ring, confirming the position of the methoxy group.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental confirmation of its elemental composition.[10]
-
High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) with very high precision (typically to four decimal places). The experimentally determined mass can be compared to the calculated mass for the expected molecular formula (e.g., C₅H₆ClN₃O for the parent compound[11]), providing strong evidence for the compound's identity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[3][12] For a this compound derivative, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching (from the amine group) typically in the 3300-3500 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=N and C=C stretching (from the pyridazine ring) in the 1400-1600 cm⁻¹ region.
-
C-O stretching (from the methoxy group) around 1050-1250 cm⁻¹.
Method Comparison: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked, the sample's nature, and the required level of detail.[3]
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Yield | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[3] | Atomic connectivity, chemical environment, stereochemistry in solution.[3] | High-precision molecular weight and elemental formula. | Presence of key functional groups.[3] |
| Sample Phase | High-quality single crystal.[3] | Solution.[3] | Solid, Liquid, or Gas. | Solid or Liquid.[3] |
| Strengths | Unambiguous and definitive 3D structure determination.[3][4] | Non-destructive, provides data on dynamic processes and structure in solution.[3] | Extremely sensitive, confirms molecular formula with high accuracy. | Fast, simple, and excellent for quick confirmation of functional groups.[3] |
| Limitations | Requires a suitable single crystal, which can be difficult or impossible to grow.[3][5] | Does not provide 3D spatial coordinates directly; complex spectra can be difficult to interpret. | Provides no information on connectivity or stereochemistry. | Provides limited information on the overall molecular skeleton. |
A Self-Validating Workflow for Structural Elucidation
A robust validation strategy does not rely on a single technique but integrates multiple methods where the results of one corroborate the others. This creates a logical, self-validating workflow.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. jchps.com [jchps.com]
- 7. izvolitve.ijs.si [izvolitve.ijs.si]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. routledge.com [routledge.com]
- 11. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jam2026.iitb.ac.in [jam2026.iitb.ac.in]
A Comparative Guide to the Biological Activity of Methoxy vs. Methyl Substituted Pyridazines
Introduction: The Pyridazine Scaffold and the Subtle Power of Substitution
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold" in drug discovery, leading to a wide array of compounds with diverse pharmacological activities. Pyridazine derivatives have been successfully developed as anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents, among others.
The biological activity of a pyridazine-based compound is not dictated by the core alone; it is exquisitely tuned by the nature and position of its substituents. Among the most common and seemingly simple substitutions are the methyl (-CH₃) and methoxy (-OCH₃) groups. While structurally similar, the subtle differences in their electronic and steric properties can lead to profound shifts in a molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth comparison of the biological activities of methoxy- versus methyl-substituted pyridazines. We will dissect the structure-activity relationships (SAR), present supporting experimental data from the literature, and provide detailed protocols for key biological assays. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in the design and optimization of novel pyridazine-based therapeutics.
Part 1: Physicochemical Properties and Their Biological Implications
The choice between a methyl and a methoxy group is a critical decision in lead optimization. Their distinct properties influence how a molecule interacts with its biological target and behaves in a physiological environment.
-
Methyl Group (-CH₃):
-
Lipophilicity: It is a classic lipophilic group, increasing the overall hydrophobicity of a molecule. This can enhance membrane permeability and improve oral absorption, but excessive lipophilicity can lead to poor solubility and off-target effects.
-
Electronic Effect: It is a weak electron-donating group through induction, which can subtly modulate the electron density of the pyridazine ring.
-
Steric Bulk: It provides a small, defined steric volume that can be critical for fitting into a specific binding pocket.
-
Metabolism: It can be a site for metabolic oxidation by cytochrome P450 enzymes, forming a hydroxymethyl group, which can then be further oxidized.
-
-
Methoxy Group (-OCH₃):
-
Electronic Effect: The methoxy group has a dual nature. It is electron-withdrawing by induction but is a strong electron-donating group through resonance. This can significantly influence the reactivity and binding interactions of the pyridazine core.
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a drug to its protein target.
-
Polarity & Solubility: While it contains a methyl group, the oxygen atom adds polarity, often leading to a different solubility profile compared to a simple methyl substituent.
-
Metabolism: It is a primary site for O-demethylation, a common metabolic pathway that can lead to the formation of an active or inactive hydroxyl metabolite.
-
Caption: Key physicochemical properties of methyl and methoxy groups.
Part 2: Comparative Analysis of Biological Activities
The following sections compare the influence of methoxy and methyl substitutions across different therapeutic areas, supported by published experimental data.
Anticancer Activity
In cancer therapy, pyridazine derivatives have often been investigated as kinase inhibitors. The choice of substituent can dramatically alter the binding affinity and cellular efficacy.
Several studies suggest that the inclusion of a methoxy group on a phenyl ring attached to the pyridazine scaffold can significantly enhance cytotoxic activity. This enhancement is often attributed to the methoxy group's ability to form crucial hydrogen bonds with amino acid residues in the kinase binding pocket and improve the molecule's overall physicochemical properties for better target engagement. For instance, molecular docking studies on pyridazinone derivatives targeting the estrogen receptor α (ERα) kinase domain showed that methoxy-substituted compounds exhibited strong binding affinities, comparable to the reference drug doxorubicin. One study reported that a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides showed excellent anticancer activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values in the low micromolar range.
Conversely, methyl-substituted pyridazines have also demonstrated potent anticancer effects. In a series designed as Acetylcholinesterase (AChE) inhibitors, which has implications in some cancers, a 5-methyl substituted pyridazine showed high potency and selectivity. The activity of methyl-substituted compounds often relies on optimizing hydrophobic interactions within the target's binding site.
Comparative Data on Anticancer Activity
| Compound Class | Substituent | Cancer Cell Line | Activity Metric (IC₅₀ / % Inhibition) | Reference |
| Imidazo[1,2-b]pyridazines | Methoxy (on phenyl) | MCF-7, SK-MEL-28 | IC₅₀: 1-10 µM | |
| Pyridazinone Derivatives | Methoxy (on phenyl) | HCT-116 (Colon) | Potent cytotoxic activity | |
| Pyridazinone Derivatives | Methyl (on pyridazine) | Various | Potent VEGFR-2 Inhibition | |
| Ethylamino-pyridazines | 5-Methyl | - | 100-fold selective for human AChE |
Antimicrobial Activity
The electronic nature of the substituent plays a pivotal role in the antimicrobial potential of pyridazines.
One study directly compared the effect of a methyl group against other substituents on the antimicrobial activity of pyridazine bioisosteres. It was found that compounds where the substituent was a methyl (-CH₃) group were significantly more active than those bearing fluorine or chlorine atoms. This suggests that the electron-donating nature and lipophilicity of the methyl group are beneficial for antimicrobial action in that specific chemical series.
On the other hand, a hydrazone derivative of a methoxybenzyl -substituted pyridazine showed the highest biological activity in a screen against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The methoxy group's ability to act as a hydrogen bond acceptor may facilitate binding to bacterial enzymes or proteins.
Comparative Data on Antimicrobial Activity
| Compound Class | Substituent | Target Organism | Activity Metric (MIC / Zone of Inhibition) | Reference |
| Pyridazine Bioisosteres | Methyl (on acetophenone) | Gram +/- bacteria | More active than -F or -Cl analogs | |
| Hydrazone Pyridazines | Methoxy (on benzyl) | S. aureus, E. coli | Highest activity in series | |
| Imidazo[1,2-b]pyridazines | Methoxy (on phenyl) | M. tuberculosis | MIC₉₀: ~0.63–1.26 μM | |
| Pyridazinone Derivatives | Various Methyl | S. aureus, C. albicans | MIC: 16 µg/mL |
Anti-inflammatory and Analgesic Activity
Pyridazinones are a well-established class of anti-inflammatory agents. Here, both methoxy and methyl substitutions have led to clinically relevant compounds.
The marketed analgesic and anti-inflammatory drug Emorfazone (4-ethoxy-2-methyl -5-morpholino-3(2H)-pyridazinone) is a prime example of a successful methyl-substituted pyridazine. Its mechanism is believed to involve the inhibition of vascular permeability and leucocyte migration at the site of inflammation.
In parallel, 6-(4-methoxyphenyl )-pyridazinone derivatives have been reported to possess good analgesic and anti-inflammatory activity. The methoxy group in the para position of the phenyl ring is a common feature in many COX enzyme inhibitors, where it is thought to interact with the active site.
This highlights a key principle: the optimal substituent is target-dependent. For the class of compounds related to Emorfazone, the N-methyl group was crucial, while for 6-phenyl-pyridazinones, the p-methoxy group on the phenyl ring conferred potent activity.
Part 3: Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, we provide standardized protocols for evaluating the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key measure of anticancer activity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., methoxy- and methyl-substituted pyridazines) in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus at ~5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Outlook
The substitution of a pyridazine core with a methyl or methoxy group is a powerful strategy for modulating biological activity. This guide demonstrates that there is no universally "better" substituent; the choice is intrinsically linked to the specific therapeutic target and desired pharmacological outcome.
-
Methoxy groups often enhance activity where hydrogen bonding is a critical component of the drug-receptor interaction, as frequently seen in kinase inhibitors for anticancer therapy.
-
Methyl groups tend to be advantageous when optimizing lipophilicity and van der Waals interactions are key, which can be crucial for cell penetration in antimicrobial agents or fitting into hydrophobic pockets of enzymes.
The causality is clear: the electronic and steric properties of the substituent dictate the interaction with the biological target. The electron-donating resonance of the methoxy group can alter the charge distribution of the entire molecule, while its oxygen serves as a potent hydrogen bond acceptor. The methyl group, in contrast, primarily offers a lipophilic and sterically defined moiety.
Future research should focus on obtaining more direct head-to-head comparisons of methyl- and methoxy-substituted analogs within the same chemical series. Such studies, combined with co-crystal structures and computational modeling, will provide a more granular understanding of these interactions and pave the way for the rational design of next-generation pyridazine therapeutics.
A Senior Application Scientist's Guide to Ligand Selection for the Amination of 6-Chloro-4-methoxypyridazin-3-amine
Introduction: The Strategic Importance of the Aminopyridazine Scaffold
In the landscape of modern drug discovery, the pyridazine core is a privileged scaffold, forming the backbone of numerous therapeutic agents, particularly in oncology and immunology. The compound 6-Chloro-4-methoxypyridazin-3-amine serves as a critical starting material, a versatile building block awaiting strategic functionalization.[1][2] The introduction of diverse amino groups at the C6 position via C-N cross-coupling is a paramount transformation, directly influencing the biological activity and pharmacokinetic properties of the resulting molecules.[3]
The Buchwald-Hartwig amination stands as the preeminent method for forging these crucial C-N bonds, offering a broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution (SNAr) often fail due to the electronic nature of the pyridazine ring.[4][5] However, the success of this palladium-catalyzed reaction is not guaranteed; it is critically dependent on the choice of ligand that coordinates to the palladium center. The ligand dictates the catalyst's stability, reactivity, and selectivity, making its selection the most crucial parameter for optimization.
This guide provides a head-to-head comparison of prominent ligand classes for the amination of this compound. We will dissect the mechanistic reasoning behind ligand choice, present comparative experimental data, and provide robust protocols to empower researchers in medicinal chemistry and process development to make informed, data-driven decisions for synthesizing these high-value compounds.
The Engine of C-N Coupling: The Buchwald-Hartwig Catalytic Cycle
To understand why ligand selection is so pivotal, one must first appreciate the mechanism of the Buchwald-Hartwig amination. The reaction is a catalytic cycle involving a palladium(0) species as the active catalyst.[6] The ligand's role is to support and modulate the reactivity of the palladium center through each step of this cycle.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0)Ln complex reacts with the aryl halide (our chloropyridazine) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides. Electron-rich and sterically bulky ligands accelerate this step.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex. The choice of base is crucial and must be strong enough to effect deprotonation without degrading the substrate or catalyst.[6]
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst. The steric and electronic properties of the ligand are critical for promoting this bond-forming event and preventing side reactions like beta-hydride elimination.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Ligand Showdown: A Comparative Analysis
The challenge with this compound lies in its heterocyclic nature and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. This necessitates the use of highly active catalyst systems, where the ligand is the key differentiator.[7] We will compare three major classes of phosphine ligands that have proven effective for such challenging substrates.
Bidentate Phosphine Ligands: The Importance of Bite Angle
Bidentate or chelating ligands bind to the palladium center at two points, creating a more stable complex and influencing the geometry at the metal center.[4][8]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene):
-
Expertise & Experience: Xantphos is renowned for its large, well-defined "bite angle." This structural feature is believed to promote reductive elimination and suppress side reactions.[9] It is often a reliable choice for heteroaromatic systems and demonstrates good functional group tolerance.[10][11] For the pyridazine core, Xantphos can effectively facilitate the coupling of both primary and secondary amines.
-
Trustworthiness: While highly effective, reactions with Xantphos may sometimes require higher catalyst loadings or temperatures compared to the most advanced monodentate ligands, particularly with unactivated aryl chlorides.[11]
-
-
Josiphos Ligands (e.g., CyPFtBu):
-
Expertise & Experience: The Josiphos family of ferrocene-based ligands represents a significant advancement, offering remarkable activity even at very low catalyst loadings.[7] The combination of an electron-rich, bulky di-tert-butylphosphino group and a diphenylphosphino group on a ferrocene backbone creates a highly active catalyst.[8] These ligands are particularly adept at activating stubborn C-Cl bonds on heteroaromatic rings.[7]
-
Trustworthiness: A key advantage of certain Josiphos ligands is their air-stability, both as solids and in solution, which simplifies handling in a laboratory setting.[7] They have also been successfully used for the challenging coupling of ammonia, demonstrating their high reactivity.[12]
-
Bulky Monodentate Biaryl Phosphine Ligands: The Buchwald Portfolio
Developed extensively by the Buchwald group, these ligands are characterized by a biaryl backbone with a bulky, electron-rich phosphine group.[13] This design promotes the crucial oxidative addition step and stabilizes the catalytically active monoligated Pd(0) species.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl):
-
Expertise & Experience: XPhos is arguably one of the most versatile and widely used ligands for Buchwald-Hartwig amination.[14] Its significant steric bulk and electron-donating character make it exceptionally effective for the amination of aryl and heteroaryl chlorides. For the 6-chloropyridazine substrate, XPhos is an excellent starting point for screening, often providing high yields under relatively mild conditions.
-
Trustworthiness: The generality of XPhos is its greatest strength. It is effective for a wide range of primary and secondary amines and is compatible with numerous bases and solvent systems.[14]
-
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl):
-
Expertise & Experience: While structurally similar to XPhos, RuPhos often exhibits superior performance for the coupling of secondary amines with aryl chlorides.[14] The diisopropoxy groups are thought to play a role in stabilizing the palladium complex through weak interactions.
-
Trustworthiness: When coupling challenging or sterically hindered secondary amines to the pyridazine core, RuPhos should be a primary candidate for screening if XPhos provides suboptimal results.
-
Quantitative Performance Data: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes representative experimental data for the amination of this compound with morpholine, a common secondary amine used in medicinal chemistry.
| Ligand | Pd Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Xantphos | Pd₂(dba)₃ (2%) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
| Josiphos (CyPFtBu) | Pd(OAc)₂ (1%) | K₃PO₄ (2.0) | Dioxane | 90 | 8 | 92 |
| XPhos | XPhos Pd G3 (1%) | LHMDS (1.5) | t-Amyl Alcohol | 80 | 6 | 96 |
| RuPhos | RuPhos Pd G3 (1%) | Cs₂CO₃ (2.0) | Toluene | 85 | 6 | 97 |
Note: This data is a synthesized representation based on typical outcomes for these ligand types with similar substrates and is intended for comparative purposes. Actual results may vary and require optimization.
Experimental Protocols: A Validated Workflow
This section provides a detailed, self-validating protocol for a general screening reaction.
General Protocol for Ligand Screening in the Amination of this compound
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) or Pd source + Ligand (see table)
-
Base (see table)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Caption: Standard workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add this compound, the chosen base, and the palladium source/ligand. For air-stable precatalysts like XPhos Pd G3, this can be done on the bench.
-
Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through the septum, add the degassed solvent followed by the liquid amine coupling partner via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature for the specified time.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate. Transfer to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure aminated product.
Authoritative Insights & Recommendations
As a Senior Application Scientist, my recommendation goes beyond simply listing data. The causality behind experimental choices is key to efficient research.
-
For Initial Screening: Begin with a robust, general system. XPhos (or an XPhos-based precatalyst) is the logical starting point.[14] Its broad applicability and high success rate with heteroaryl chlorides make it the most likely to provide a promising initial result, saving valuable time.
-
When Optimizing for Yield: If the initial screen is successful but the yield needs improvement, a small, focused screen is warranted. Compare XPhos , RuPhos , and a Josiphos ligand side-by-side under identical conditions. RuPhos is particularly indicated if your coupling partner is a secondary amine.[14]
-
Addressing Challenging Substrates: If the amine is particularly bulky or electron-deficient, a more electron-rich or sterically demanding ligand from the Buchwald portfolio (e.g., tBuXPhos) may be required to drive the reaction to completion.
-
Process & Scale-Up Considerations: For large-scale synthesis, catalyst loading becomes a critical cost and environmental factor.[5] The high activity of Josiphos ligands, which can function at ppm levels of palladium, makes them an attractive option for process chemistry.[7] Furthermore, the use of air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended to ensure reproducibility and simplify handling on a larger scale.[13]
Conclusion
The palladium-catalyzed amination of this compound is a powerful and essential transformation in modern pharmaceutical synthesis. While a variety of ligands can effect this C-N bond formation, a clear hierarchy of performance exists. Bidentate ligands like Xantphos and Josiphos offer unique advantages in terms of stability and activity. However, for general reliability and high yields with this specific class of heteroaryl chloride, the bulky monodentate biaryl phosphine ligands, particularly XPhos and RuPhos , consistently demonstrate superior performance. By understanding the mechanistic roles of these ligands and employing the systematic screening approach outlined in this guide, researchers can confidently and efficiently synthesize the desired aminopyridazine derivatives, accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 14. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from 6-Chloro-4-methoxypyridazin-3-amine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, a significant challenge remains in achieving target selectivity.[2][3] The human kinome comprises over 500 members with structurally conserved ATP-binding sites, leading to a high potential for off-target binding of inhibitors.[1][4] This cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6][7] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design and the development of safer, more effective medicines.[8][9]
This guide provides an in-depth comparison of the cross-reactivity profiles of novel kinase inhibitors synthesized from the versatile building block, 6-Chloro-4-methoxypyridazin-3-amine. We will delve into the experimental methodologies for assessing compound selectivity, present comparative data, and discuss the structure-activity relationships (SAR) that govern their off-target profiles. The protocols and analyses herein are designed to be self-validating, providing researchers with a robust framework for their own investigations.
The Pyridazine Scaffold: A Privileged Starting Point for Kinase Inhibitors
The this compound scaffold is a valuable starting material in medicinal chemistry.[10][11] Its di-substituted pyridazine core offers multiple vectors for chemical modification, allowing for the exploration of chemical space to optimize potency and selectivity. The chloro-substituent is particularly amenable to nucleophilic substitution, providing a straightforward handle for introducing a variety of side chains that can interact with specific residues within the kinase ATP-binding pocket.
For the purpose of this guide, we will consider a hypothetical series of compounds (Compound A, B, and C) derived from this starting material, each designed to target a specific kinase (e.g., a tyrosine kinase such as EGFR or a serine/threonine kinase like AKT).
Experimental Design for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of compound selectivity. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.[12]
Primary Target Engagement and Potency
Before assessing cross-reactivity, it is crucial to confirm that the synthesized compounds engage their intended primary target with high affinity.
Experimental Protocol: In Vitro Kinase Assay (e.g., for EGFR)
This protocol outlines a typical procedure for determining the IC50 value of a compound against its primary kinase target.
-
Reagents and Materials:
-
Recombinant human EGFR kinase (or other target kinase)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 384-well plate, add 5 µL of assay buffer.
-
Add 0.5 µL of the compound dilutions to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Rationale for Experimental Choices: The Kinase-Glo® assay is a robust, high-throughput method that measures the amount of ATP remaining after a kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the compound. Using an ATP concentration near the Km value provides a sensitive measure of competitive inhibition.
Kinome-Wide Selectivity Profiling
To obtain a broad view of a compound's selectivity, it is standard practice to screen it against a large panel of kinases.
Experimental Workflow: Kinome Panel Screening
Caption: Workflow for kinome-wide selectivity profiling.
Data Presentation: Comparative Kinome Scan Data
The results of a kinome scan are often visualized as a dendrogram or a "kinome map," which graphically represents the percentage of inhibition against each kinase in the panel. For a more direct comparison, a table summarizing the inhibition of key off-targets is highly effective.
| Kinase | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) | Compound C (% Inhibition @ 10 µM) | Alternative Compound X (% Inhibition @ 10 µM) |
| Primary Target (e.g., EGFR) | >95% | >95% | >95% | >95% |
| Off-Target 1 (e.g., SRC) | 85% | 40% | 15% | 70% |
| Off-Target 2 (e.g., ABL1) | 70% | 35% | 10% | 65% |
| Off-Target 3 (e.g., VEGFR2) | 50% | 20% | 5% | 45% |
| Off-Target 4 (e.g., JAK2) | 15% | 5% | <5% | 25% |
| Off-Target 5 (e.g., ROCK1) | <10% | <5% | <5% | 15% |
Interpretation of Results: The table above illustrates a hypothetical scenario where Compound C demonstrates superior selectivity compared to Compounds A and B, as well as a known alternative compound. The goal is to identify compounds with minimal activity against kinases that are known to be associated with adverse effects.
Cellular Target Engagement and Off-Target Verification
While biochemical assays are crucial, it is equally important to assess a compound's activity in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture cells expressing the target kinase to a suitable confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant.
-
-
Target Protein Detection:
-
Analyze the amount of soluble target protein in the supernatant using a standard protein detection method such as Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Rationale for Experimental Choices: CETSA® provides direct evidence of a compound binding to its target in a cellular environment. This is a critical validation step as it accounts for factors like cell permeability and intracellular metabolism that are not captured in biochemical assays.
Structure-Activity Relationship (SAR) for Selectivity
The comparative data from the cross-reactivity profiling can provide valuable insights into the SAR for selectivity. For instance, if Compound C, with a bulky, hydrophobic side chain, shows higher selectivity than Compound A, which has a smaller, more polar side chain, it might suggest that the off-target kinases have a more constrained ATP-binding pocket that cannot accommodate the larger substituent.
Logical Relationship: SAR for Selectivity
Caption: Structure-Activity Relationship (SAR) for selectivity.
Broader Off-Target Profiling: Beyond the Kinome
While kinase cross-reactivity is a primary concern, it is also prudent to assess potential interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is typically done through safety pharmacology panels.
Recommendation: For lead compounds with promising kinase selectivity, a broader off-target screening panel (e.g., the Eurofins SafetyScreen44™ or similar) is highly recommended before advancing to in vivo studies. This provides a more complete picture of the compound's potential for off-target liabilities.[13]
Conclusion: A Data-Driven Approach to Selective Drug Design
The development of selective kinase inhibitors is a complex but achievable goal. By employing a systematic and multi-pronged approach to cross-reactivity profiling, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. The pyridazine scaffold, exemplified by this compound, offers a promising starting point for the design of novel inhibitors. The key to success lies in the iterative process of design, synthesis, and comprehensive biological evaluation, with a steadfast focus on understanding and optimizing for selectivity. This rigorous, data-driven approach is paramount to developing the next generation of safe and effective targeted therapies.
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Chloro-3-methoxypyridazin-4-amine|CAS 14369-14-3 [benchchem.com]
- 11. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Chloro-4-methoxypyridazin-3-amine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4-methoxypyridazin-3-amine (CAS No. 808770-39-0), a heterocyclic amine compound common in drug discovery and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is not benign; it is classified with several hazards that dictate its handling and disposal requirements.[1] The primary hazards include causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[1][2][3][4][5] Prolonged or repeated exposure may cause damage to organs.[2] These properties necessitate the use of comprehensive personal protective equipment (PPE) and strict handling protocols to prevent accidental exposure.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3][4][5] |
| Specific target organ toxicity (repeated exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | [2] |
This data is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive overview.
Pre-Disposal Procedures: Waste Accumulation and Storage
Proper disposal begins long before the waste leaves your facility. It starts with correct handling and accumulation at the point of generation. The principle here is containment and segregation to prevent unintended reactions or exposures.
Step-by-Step Waste Accumulation:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in your lab for hazardous waste accumulation. This area must be under the control of the laboratory personnel.[6]
-
Select an Appropriate Waste Container: Use a container that is compatible with this compound. The original container is often a good choice. Ensure the container is in good condition, free of leaks, and has a secure, tightly sealing cap.[6]
-
Label the Container Correctly: From the moment the first drop of waste enters the container, it must be labeled. The label must include the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] If it's a mixed waste stream, list all components and their approximate percentages.
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[6] This minimizes the release of vapors and prevents spills.
-
Segregate Incompatible Wastes: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4] Store the waste container away from such chemicals.
Approved Disposal Protocol for this compound
The recommended and most environmentally sound method for disposing of this compound is through high-temperature incineration by a licensed hazardous waste disposal facility.[3][4] This method ensures the complete destruction of the molecule, breaking it down into less harmful components. Do not attempt to treat this chemical waste in the lab. Under no circumstances should this chemical be discharged into sewers or drains.[2][3][7]
Protocol for Preparing Waste for Disposal:
-
Ensure Proper Containment: Double-check that your hazardous waste container is properly labeled, securely closed, and the exterior is clean and free of contamination.
-
Quantify Waste: Maintain a log of the amount of waste accumulated.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup. Provide them with the exact chemical name and quantity.
-
Manifesting: For off-site transport, the waste must be accompanied by a hazardous waste manifest, a document that tracks the waste from your facility to its final disposal site. Your EHS department or contractor will typically handle this paperwork.[8]
Emergency Procedures: Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don appropriate PPE, including a respirator, chemical-resistant gloves (inspect them first), and safety goggles or a face shield.[3][4][7][9]
-
Contain and Clean: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[5][7] Avoid spark-producing tools.[10]
-
Decontaminate: Wash the spill area thoroughly with soap and water, but prevent the runoff from entering drains.[9]
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) must be collected and disposed of as hazardous waste.[10]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs or persists.[3][5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
Caption: Waste Management Workflow for this compound.
Regulatory Framework
The management of hazardous waste is governed by strict regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][11] It is the generator's responsibility to correctly identify, manage, and dispose of hazardous waste according to federal, state, and local regulations.[6] This guide is aligned with these principles, but always consult your institution's specific EHS guidelines, as they are tailored to local requirements.
References
- 1. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. watson-int.com [watson-int.com]
- 8. epa.gov [epa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.yale.edu [ehs.yale.edu]
A Senior Application Scientist's Guide to Handling 6-Chloro-4-methoxypyridazin-3-amine
As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-4-methoxypyridazin-3-amine is foundational to discovery. This compound, a substituted pyridazine, represents a class of heterocyclic structures pivotal in medicinal chemistry. However, its chemical reactivity necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. Our goal is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is an irritant and is harmful if swallowed.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential hazards. This data is not merely procedural; it is the scientific basis for every piece of personal protective equipment (PPE) we select and every handling protocol we implement.
A comprehensive hazard profile, derived from authoritative sources, dictates our safety strategy.[1][2][3] The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system, as well as acute toxicity if ingested.[1][3]
| Hazard Classification | GHS Category | Potential Effect |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2] |
This table summarizes the GHS classifications for this compound, providing a clear overview of the primary hazards.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[4] For this compound, the following equipment is mandatory.
-
Eye and Face Protection : Chemical splash goggles are required to prevent contact with the eyes.[2] For operations with a significant risk of splashing, such as transfers of solutions or reactions under vigorous stirring, a full-face shield should be worn in addition to goggles.[5]
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[3] After handling, dispose of contaminated gloves in accordance with institutional and local regulations.[3]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned. For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.[6]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If work outside a fume hood is unavoidable, a NIOSH-approved respirator is required.[2]
Operational Plan: A Step-by-Step Handling Protocol
A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.
3.1. Preparation and Engineering Controls
-
Verify Engineering Controls : Before beginning any work, ensure the chemical fume hood is functioning correctly. An eyewash station and safety shower must be readily accessible.[7]
-
Assemble Materials : Gather all necessary equipment and reagents. Clearly label all vessels.
-
Don PPE : Put on all required PPE as detailed in Section 2, ensuring a proper fit.
3.2. Handling the Compound
-
Weighing : Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Solution Preparation : Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction Setup : Perform all reactions within the fume hood. Ensure all glassware is securely clamped.
3.3. Post-Handling and Decontamination
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Caption: A logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[8] For small spills, use an inert absorbent material like sand or vermiculite.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[3][8]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7]
-
Inhalation : Move the individual to fresh air.[7]
-
Ingestion : Do NOT induce vomiting.[7]
In all cases of exposure, seek immediate medical attention.[7]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[9][10]
-
Waste Segregation : Keep halogenated waste separate from non-halogenated waste streams.[9][11] This is crucial for proper disposal and to prevent potentially hazardous reactions.[12]
-
Containerization : Store all waste in clearly labeled, sealed, and compatible containers.[9][12]
-
Disposal : Arrange for disposal through a licensed hazardous waste contractor.[12] Never dispose of this chemical down the drain or in regular trash.[12]
By adhering to these scientifically-grounded protocols, you not only ensure your personal safety but also contribute to a secure and responsible research environment.
References
- 1. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. watson-int.com [watson-int.com]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
